Boc-D-Ser(Tos)-O-Bzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577537 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-79-9 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-serine residues into peptide chains.
Core Chemical Properties
This compound is a multifaceted compound featuring three key protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group, a tosyl (Tos) group on the side-chain hydroxyl group, and a benzyl (Bzl) ester at the C-terminus. This strategic protection scheme allows for its controlled use in the stepwise assembly of peptides.
A summary of its key chemical properties is presented below:
| Property | Value |
| CAS Number | 141527-79-9 |
| Molecular Formula | C₂₂H₂₇NO₇S |
| Molecular Weight | 449.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) |
| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8°C. |
Role in Peptide Synthesis: A Protected Building Block
This compound serves as a protected D-serine precursor in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. The tosyl group on the serine side chain and the benzyl ester at the C-terminus offer more robust protection, requiring stronger acidic conditions for their removal, typically at the final cleavage step.
The use of the D-enantiomer is crucial for the synthesis of peptides with specific biological activities, as the stereochemistry of amino acid residues plays a critical role in their three-dimensional structure and interaction with biological targets.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and direct use of this compound are not extensively documented in readily available literature, the following sections provide representative methodologies based on general principles of peptide and organic synthesis.
General Synthesis of Protected Amino Acid Benzyl Esters
The synthesis of amino acid benzyl esters can be generally achieved through a Fischer-Speier esterification. This involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[1][2][3][4][5]
Representative Protocol for Benzyl Esterification:
-
Reaction Setup: A mixture of the N-protected amino acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (5 equivalents) is prepared in a suitable solvent that forms an azeotrope with water, such as cyclohexane.
-
Azeotropic Distillation: The reaction mixture is heated to reflux, and the water generated during the esterification is continuously removed using a Dean-Stark apparatus.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an appropriate anti-solvent like ethyl acetate. The resulting solid is collected by filtration, washed, and dried to yield the amino acid benzyl ester p-toluenesulfonate salt.
General Protocol for Boc Deprotection in SPPS
The temporary Boc protecting group is removed at each cycle of the solid-phase peptide synthesis to expose the free amino group for the next coupling reaction.
Representative Protocol for Boc Deprotection:
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).
-
Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for a short period (e.g., 1-5 minutes) for a pre-wash, followed by a longer treatment (e.g., 20-30 minutes).
-
Washing: The resin is thoroughly washed with DCM to remove the TFA and the cleaved Boc group.
-
Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to prepare it for the subsequent coupling step.
General Protocol for Final Cleavage and Deprotection
Representative Protocol for Cleavage and Deprotection:
-
Resin Preparation: The fully assembled peptide-resin is washed and dried.
-
Cleavage Cocktail: The resin is treated with a cleavage cocktail containing a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to protect sensitive amino acid residues from side reactions.
-
Reaction: The cleavage reaction is allowed to proceed for a specified time at a controlled temperature (often at 0°C).
-
Peptide Precipitation and Isolation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers and cleavage byproducts.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow in Peptide Synthesis
The following diagram illustrates the general workflow of incorporating a protected amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: General workflow of solid-phase peptide synthesis (SPPS) cycle.
This guide provides a foundational understanding of this compound for its effective application in the synthesis of complex and biologically relevant peptides. For specific applications, researchers are encouraged to consult detailed literature and optimize protocols based on the unique requirements of their target peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, with the CAS number 141527-79-9.[1][2][3][4] This protected amino acid derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document details its chemical properties, outlines relevant experimental protocols, and discusses its applications.
Core Compound Data
Boc-D-Ser(Tos)-O-Bzl is a triply protected D-serine derivative. The amine group is protected by a tert-butoxycarbonyl (Boc) group, the side-chain hydroxyl group is protected by a tosyl (Tos) group, and the C-terminal carboxylic acid is protected as a benzyl ester (O-Bzl). These protecting groups offer strategic advantages in multi-step syntheses by preventing unwanted side reactions.
| Property | Value | Reference |
| CAS Number | 141527-79-9 | [1][2][3][4] |
| Molecular Formula | C22H27NO7S | [1] |
| Molecular Weight | 449.52 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥97.0% | [1] |
| Synonyms | Boc-O-tosyl-D-serine benzyl ester | [1] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
A logical workflow for the synthesis of this compound would involve the following key steps:
References
- 1. Boc- D -Ser(Tos)-O-Bzl = 97.0 141527-79-9 [sigmaaldrich.com]
- 2. CAS No.141527-79-9 | D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate(ester) (9CI) | chem960.com [m.chem960.com]
- 3. CHEMOS GmbH & Co. KG (Page 119) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. 141527-79-9化工百科 – 960化工网 [chem960.com]
Technical Guide: Boc-D-Ser(Tos)-O-Bzl - A Key Building Block in Peptide Synthesis
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid is a crucial intermediate for researchers and scientists in the field of drug development and peptide chemistry, particularly in the synthesis of complex peptides and peptidomimetics.
Core Molecular Data
The precise molecular characteristics of this compound are fundamental for its application in synthetic organic chemistry. The quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₇S |
| Molecular Weight | 449.52 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--COC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
| InChI Key | InChI=1S/C22H27NO7S/c1-16-10-12-19(13-11-16)31(28,29)27-15-18(23-20(24)26-22(2,3)4)21(25)25-14-17-8-6-5-7-9-17/h5-13,18H,14-15H2,1-4H3,(H,23,24)/t18-/m1/s1 |
Physicochemical Properties and Handling
| Property | Recommendation |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8°C. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. |
Chemical Structure and Protecting Groups
This compound is a derivative of the amino acid D-serine, where the functional groups are masked with protecting groups to allow for controlled reactions during peptide synthesis.
Caption: Chemical structure of this compound.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not publicly documented, a general synthetic approach can be outlined based on standard organic chemistry methodologies.
General Synthesis of this compound:
-
Benzyl Esterification of Boc-D-Serine:
-
Reactants: Boc-D-serine, Benzyl bromide (BnBr), and a non-nucleophilic base (e.g., Cesium carbonate).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: Boc-D-serine is dissolved in DMF, followed by the addition of the base and benzyl bromide. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield Boc-D-Ser-O-Bzl.
-
-
Tosylation of the Serine Side-Chain:
-
Reactants: Boc-D-Ser-O-Bzl, p-Toluenesulfonyl chloride (TsCl), and a base (e.g., Pyridine or Triethylamine).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Boc-D-Ser-O-Bzl is dissolved in DCM, and the base is added. The solution is cooled in an ice bath before the dropwise addition of TsCl. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched with a weak acid (e.g., saturated NH₄Cl solution) and extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The tosyl group provides a stable protection for the serine side-chain hydroxyl group, preventing unwanted side reactions during peptide chain elongation.
Caption: Workflow for SPPS using this compound.
The Boc protecting group on the α-amine is labile to mild acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each step of the synthesis. The benzyl ester and the tosyl group are typically removed at the final step of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF).
An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-α-tert-butyloxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid derivative is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis for drug discovery and development.
Core Concepts: Structure and Properties
This compound is a derivative of the non-proteinogenic D-serine amino acid. It features three key protecting groups:
-
N-α-tert-butyloxycarbonyl (Boc): This group protects the alpha-amino functionality, preventing unwanted side reactions during peptide coupling. It is typically stable under neutral and basic conditions and can be removed with moderate to strong acids.
-
Benzyl (Bzl) ester: The carboxylic acid is protected as a benzyl ester, which is stable to the acidic conditions used for Boc-group removal and can be cleaved under hydrogenolytic conditions.
-
Tosyl (Tos): The hydroxyl group of the serine side chain is protected as a tosylate. This is a robust protecting group and also serves as an excellent leaving group in nucleophilic substitution reactions, allowing for further modification of the side chain if desired.
The presence of these orthogonal protecting groups allows for the selective deprotection and modification of the amino acid, making it a versatile tool in the synthesis of complex peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that while some properties are known, others are estimated based on the structure and typical values for similarly protected amino acids, as specific experimental data is not widely available.
| Property | Value | Source/Note |
| Molecular Formula | C₂₂H₂₇NO₇S | Calculated |
| Molecular Weight | 449.52 g/mol | Calculated |
| CAS Number | 141527-79-9 | Chemical Abstracts Service |
| Appearance | White to off-white solid (Expected) | Based on similar compounds |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, EtOAc) (Expected) | Based on the protecting groups |
| Purity (Typical) | ≥97% (Expected) | Typical for commercially available reagents |
| ¹H NMR Spectrum | Conforms to structure (Expected) | Requires experimental determination |
| Mass Spectrum (m/z) | [M+H]⁺ = 450.16 (Expected) | Calculated for C₂₂H₂₈NO₇S⁺ |
Synthesis of this compound: A Proposed Experimental Protocol
Overall Synthesis Scheme
The proposed synthesis involves three main steps:
-
N-Boc Protection: Protection of the amino group of D-serine.
-
Benzylation: Esterification of the carboxylic acid.
-
Tosylation: Protection of the side-chain hydroxyl group.
Caption: Proposed three-step synthesis of this compound from D-serine.
Step 1: Synthesis of N-α-tert-butyloxycarbonyl-D-serine (Boc-D-Serine-OH)
Materials:
-
D-serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve D-serine in a 1M aqueous solution of sodium hydroxide in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the D-serine solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
The following day, wash the reaction mixture with hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Serine-OH as a white solid.
Step 2: Synthesis of N-α-tert-butyloxycarbonyl-D-serine benzyl ester (Boc-D-Ser-O-Bzl)
Materials:
-
Boc-D-Serine-OH
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve Boc-D-Serine-OH in anhydrous DMF in a round-bottom flask.
-
Add cesium carbonate to the solution and stir for 30 minutes at room temperature.
-
Add benzyl bromide to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Boc-D-Ser-O-Bzl.
Step 3: Synthesis of N-α-tert-butyloxycarbonyl-O-tosyl-D-serine benzyl ester (this compound)
Materials:
-
Boc-D-Ser-O-Bzl
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (TEA) with 4-dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve Boc-D-Ser-O-Bzl in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add pyridine (or TEA and a catalytic amount of DMAP) to the solution.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the final product, this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid building block in solid-phase peptide synthesis (SPPS). Its structure allows for its incorporation into a growing peptide chain, with the orthogonal protecting groups enabling a controlled and stepwise assembly of the desired peptide sequence.
The diagram below illustrates the general workflow of incorporating a protected amino acid like this compound into a peptide chain during SPPS.
Caption: Role of this compound in a cycle of solid-phase peptide synthesis.
Conclusion
This compound is a key synthetic intermediate for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined structure with orthogonal protecting groups allows for its efficient use in the synthesis of complex peptides. The proposed synthesis protocol, based on established chemical principles, provides a reliable pathway for its preparation. The understanding of its properties and applications is crucial for the design and synthesis of novel peptide-based therapeutics and research tools.
The Enduring Role of Benzyl Esters in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective moieties, the benzyl ester stands as a venerable and versatile tool, particularly for the safeguarding of carboxylic acid functionalities. This in-depth technical guide explores the core principles of benzyl ester application in peptide synthesis, from its introduction and cleavage to its strategic use in both solution-phase and solid-phase methodologies. We delve into detailed experimental protocols, quantitative comparisons of cleavage techniques, and the common side reactions associated with its use, providing a comprehensive resource for researchers in the field.
The Benzyl Ester: A Stalwart Protector
The primary role of the benzyl ester in peptide synthesis is to serve as a robust yet readily cleavable protecting group for the C-terminal carboxylic acid of an amino acid or peptide.[1] Its popularity stems from a favorable balance of stability under various coupling conditions and the availability of orthogonal deprotection strategies.
Key Advantages:
-
Stability: Benzyl esters are stable to the mildly basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), as well as to the acidic conditions used for the removal of the Boc (tert-butyloxycarbonyl) group, although strong acids will cleave them.
-
Orthogonal Cleavage: The most significant advantage of the benzyl ester is its susceptibility to catalytic hydrogenolysis, a mild deprotection method that is orthogonal to most other protecting groups used in peptide synthesis.[2][3] This allows for selective deprotection without affecting other sensitive functionalities in the peptide chain.
-
Solid-Phase Anchor: In the pioneering Merrifield solid-phase peptide synthesis (SPPS), the first amino acid is often anchored to the resin via a benzyl ester linkage, specifically to a chloromethylated polystyrene resin.[4][5]
Experimental Protocols
Protection of Amino Acids as Benzyl Esters
A common and efficient method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification, utilizing benzyl alcohol and an acid catalyst such as p-toluenesulfonic acid (TsOH). The reaction is typically driven to completion by the azeotropic removal of water.
Detailed Protocol: Benzyl Esterification of an Amino Acid using Benzyl Alcohol and p-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the amino acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and a suitable solvent for azeotropic water removal, such as cyclohexane.
-
Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the amino acid benzyl ester p-toluenesulfonate salt.
-
Purification: Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum to yield the pure product.
Deprotection of Benzyl Esters
The removal of the benzyl ester protecting group is a critical step in peptide synthesis. The choice of method depends on the overall protecting group strategy and the presence of other sensitive functional groups in the peptide.
This is the most common and mildest method for benzyl ester cleavage. It involves the use of a palladium catalyst and a hydrogen source.
Detailed Protocol: Catalytic Hydrogenolysis of a Peptide Benzyl Ester
-
Catalyst Preparation (Pre-treatment): For enhanced activity and to prevent side reactions like saturation of aromatic rings, the palladium on carbon (Pd/C) catalyst can be pre-treated. Suspend 5% or 10% Pd/C in a mixture of DMF and water (e.g., 80:20 v/v) and acidify with a small amount of HCl. Stir under a hydrogen atmosphere for approximately 20 minutes. Isolate the catalyst by filtration.
-
Reaction Setup: Dissolve the benzyl ester-protected peptide in a suitable solvent system, such as a mixture of THF, tert-butyl alcohol, and a buffer (e.g., phosphate-buffered saline at pH 4).
-
Reaction Execution: Add the pre-treated Pd/C catalyst (typically 0.2-0.5 eq per benzyl group) to the peptide solution. Place the reaction vessel in a high-pressure reactor and pressurize with hydrogen gas (typically 10 bar).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate in vacuo to obtain the deprotected peptide.
Strong acids can also be used to cleave benzyl esters, although this method is less mild and can affect other acid-labile protecting groups.
Common Reagents:
-
Hydrogen bromide (HBr) in acetic acid
-
Trifluoroacetic acid (TFA)
General Procedure:
-
Dissolve the benzyl ester-protected peptide in the chosen acidolytic cleavage cocktail.
-
Stir the reaction at room temperature for a specified time (typically 1-2 hours).
-
Remove the acid by evaporation under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the product by centrifugation or filtration.
Quantitative Data on Benzyl Esterification
The choice of solvent in the Fischer-Speier esterification can significantly impact the yield and enantiomeric purity of the resulting amino acid benzyl ester. The following table summarizes the comparative yields for the synthesis of various amino acid benzyl ester p-toluenesulfonates in cyclohexane versus toluene.
| Amino Acid | Yield in Cyclohexane (%) | Yield in Toluene (%) | Enantiomeric Excess in Cyclohexane (%) | Enantiomeric Excess in Toluene (%) |
| Alanine | >95 | >95 | >99 | 95 |
| Phenylalanine | >95 | >95 | >99 | 85 |
| Tyrosine | >95 | >95 | >99 | 50 |
| Phenylglycine | >95 | >95 | >99 | 10 |
| Valine | >95 | >95 | >99 | 98 |
| Leucine | >95 | >95 | >99 | 96 |
| Methionine | 70 | 70 | >99 | 45 |
Data compiled from literature reports. Yields are for the isolated p-toluenesulfonate salts. Enantiomeric excess was determined by chiral HPLC.
Mandatory Visualizations
Logical Workflow of Merrifield Solid-Phase Peptide Synthesis (SPPS) using a Benzyl Ester Linkage
Caption: Workflow of Merrifield SPPS with a benzyl ester anchor.
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine formation in SPPS.
Common Side Reactions and Mitigation Strategies
While benzyl esters are generally reliable, their use is not without potential complications. Awareness of these side reactions is crucial for optimizing peptide synthesis protocols.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly at the dipeptide stage.[6][7][8][9][10] After the removal of the N-terminal protecting group of the second amino acid, the free amine can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine. This results in a truncated peptide sequence.
-
Prevention:
-
Use of sterically hindered amino acids: Proline in the first or second position is particularly prone to DKP formation.
-
Immediate coupling: Proceeding with the coupling of the third amino acid immediately after the deprotection of the second can minimize the time available for the intramolecular cyclization.
-
Use of 2-chlorotrityl chloride resin: For sequences prone to DKP formation, using a more labile resin allows for milder cleavage conditions.
-
-
-
Racemization: During the esterification of amino acids, particularly in solvents with higher boiling points like toluene, racemization can occur, compromising the stereochemical integrity of the final peptide.[1]
-
Prevention:
-
Choice of solvent: Using solvents with lower boiling points for azeotropic distillation, such as cyclohexane, can significantly reduce racemization.[1]
-
-
-
Premature Cleavage: In solid-phase synthesis, the benzyl ester linkage can be susceptible to premature cleavage under strongly acidic conditions used for the removal of some side-chain protecting groups.
-
Prevention:
-
Careful selection of orthogonal protecting groups: Ensuring that the cleavage conditions for other protecting groups are compatible with the stability of the benzyl ester linkage is essential.
-
-
Conclusion
The benzyl ester continues to be an indispensable tool in the peptide chemist's toolbox. Its robustness, coupled with the mild and orthogonal cleavage conditions offered by catalytic hydrogenolysis, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the principles outlined in this guide, from detailed experimental procedures to the mitigation of potential side reactions, will empower researchers to effectively harness the power of the benzyl ester for the successful synthesis of complex peptides. By carefully selecting reaction conditions and being mindful of sequence-dependent challenges, the benzyl ester can be employed to achieve high yields and purities, ultimately contributing to advancements in peptide-based therapeutics and diagnostics.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Boc-D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
Overview and Physicochemical Properties
N-α-Boc-O-tosyl-D-serine benzyl ester is a protected amino acid derivative. The protecting groups serve distinct functions:
-
Boc (tert-butyloxycarbonyl): Protects the α-amino group and is labile to moderate acids (e.g., trifluoroacetic acid, TFA).
-
Tos (Tosyl or p-toluenesulfonyl): Activates the side-chain hydroxyl group, converting it into a good leaving group. This is a key feature for subsequent chemical modifications.
-
Bzl (Benzyl): Protects the C-terminal carboxylic acid as an ester. It is generally stable to the mild acidic conditions used for Boc removal but can be cleaved by stronger acids or catalytic hydrogenation.
Based on its structure, which includes several aromatic and aliphatic non-polar moieties, the compound is expected to be a white to off-white solid with poor solubility in aqueous solutions but good solubility in a range of organic solvents.
Inferred Solubility Data
While quantitative data is unavailable, the expected solubility profile in common laboratory solvents is summarized below. This profile is inferred from the non-polar nature of the compound.
| Solvent | Expected Solubility | Rationale |
| Dichloromethane (DCM) | High | A common, relatively non-polar solvent for peptide synthesis and similar organic compounds. |
| Chloroform (CHCl₃) | High | Similar polarity to DCM. |
| Tetrahydrofuran (THF) | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate (EtOAc) | Moderate to High | A moderately polar solvent often used in extraction and chromatography of such compounds. |
| N,N-Dimethylformamide (DMF) | Moderate to High | A polar aprotic solvent with strong solvating power for protected amino acids. |
| Methanol (MeOH) / Ethanol (EtOH) | Low to Moderate | The compound's non-polar character limits solubility in more polar alcohols. |
| Water | Insoluble | The large, non-polar protecting groups prevent dissolution in aqueous media. |
| Diethyl Ether | Low | While non-polar, ether is often a poor solvent for larger, more functionalized molecules. |
Stability and Degradation Pathways
The stability of Boc-D-Ser(Tos)-O-Bzl is a critical consideration due to the nature of its protecting groups.
General Storage: It is recommended to store the compound, if isolated, under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from moisture.
Chemical Stability:
-
Acidic Conditions: The Boc group is readily cleaved by moderate acids like TFA. The benzyl ester is more robust but can be cleaved by strong acids (e.g., HBr in acetic acid). The tosyl group is generally stable under acidic conditions.
-
Basic Conditions: The compound is highly susceptible to base-induced β-elimination. The tosyl group is an excellent leaving group, and in the presence of a base, a proton can be abstracted from the α-carbon, leading to the formation of a dehydroalanine derivative. This is a significant and likely degradation pathway. Therefore, exposure to primary or secondary amines (except as hindered tertiary bases in coupling reactions) and other strong bases should be avoided.
-
Nucleophilic Attack: The tosylated side chain is activated towards nucleophilic substitution. Care must be taken to avoid unintended reactions with nucleophiles present in a reaction mixture.
-
Catalytic Hydrogenation: The benzyl ester can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). This method would likely leave the Boc and Tosyl groups intact.
Key Degradation Pathway: β-Elimination
The primary stability concern is the elimination of the tosyl group under basic conditions to form N-α-Boc-dehydroalanine benzyl ester.
Caption: Base-induced degradation of this compound.
Proposed Experimental Protocols
Given its likely role as a synthetic intermediate, here are proposed protocols for its handling and use in a typical solution-phase peptide coupling reaction.
General Handling and Dissolution
-
Environment: Handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon) to minimize contact with atmospheric moisture.
-
Solvent Selection: For dissolution, select a dry, aprotic solvent in which the compound is highly soluble, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure: a. To a dry, nitrogen-flushed flask, add the solid this compound. b. Add the chosen dry solvent via syringe. c. Stir at room temperature until fully dissolved. Use the resulting solution immediately in the subsequent reaction step.
Solution-Phase Peptide Coupling Workflow
This workflow outlines the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).
Caption: A logical workflow for using this compound.
Methodology:
-
Activation: Dissolve this compound (1 equivalent) in dry DCM. Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Coupling: In a separate flask, dissolve the amine component (e.g., Glycine methyl ester hydrochloride, 1.2 equivalents) in dry DCM and add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIEA) (1.2 equivalents) to neutralize the salt. Add this solution to the activated this compound solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter off any urea byproduct (if DCC was used). Wash the organic phase sequentially with a mild aqueous acid (e.g., 5% citric acid), water, a mild aqueous base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Conclusion for Drug Development Professionals
This compound is a specialized intermediate, primarily useful for introducing a D-serine residue that is activated for further modification. The tosylated side chain can be a precursor for creating non-natural amino acids via nucleophilic substitution, or for inducing β-elimination to form a dehydroalanine residue within a peptide sequence.
Key Considerations:
-
Stability: The primary liability is its instability towards bases.
-
Handling: Due to the lack of available data, it should be handled as a moisture-sensitive and potentially unstable compound. It is best synthesized immediately before use.
-
Application: Its value lies in its potential for post-synthetic modification of the serine side chain.
This guide provides a framework for the informed and cautious use of this compound in research and development settings. Experimental validation of solubility and stability under specific laboratory conditions is strongly recommended.
Technical Guide: Boc-D-Ser(Bzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH), a key building block for the synthesis of peptides and peptidomimetics. This document details commercially available sources, physicochemical properties, and a standardized protocol for its application in solid-phase peptide synthesis (SPPS).
It is important to note that while the request specified Boc-D-Ser(Tos)-O-Bzl, a comprehensive search of commercial suppliers indicates that the commonly available and utilized derivative for this purpose is Boc-D-Ser(Bzl)-OH . The benzyl (Bzl) group is standard for protecting the serine side-chain hydroxyl, while the Boc group protects the N-terminus. This guide will therefore focus on this readily available and functionally equivalent compound.
Commercial Suppliers
Boc-D-Ser(Bzl)-OH is a standard reagent available from numerous suppliers specializing in materials for peptide synthesis. The table below provides a comparative list of major commercial sources.
| Supplier | Product Name | Purity Specification | CAS Number |
| Sigma-Aldrich (Novabiochem®) | Boc-D-Ser(Bzl)-OH | ≥98% (TLC)[1] | 47173-80-8[1] |
| Chem-Impex | Boc-O-benzyl-D-serine | ≥99.5% (HPLC)[2] | 47173-80-8[2] |
| Santa Cruz Biotechnology | Boc-D-Ser(Bzl)-OH | ≥98%[3] | 47173-80-8[3] |
| Iris Biotech GmbH | Boc-D-Ser(Bzl)-OH | Not specified | 47173-80-8[4] |
| CymitQuimica | Boc-D-Ser(Bzl)-OH | 97% | 47173-80-8[5] |
Physicochemical & Technical Data
The following table summarizes key technical data for Boc-D-Ser(Bzl)-OH, compiled from supplier specifications.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₅[1][2][3][4][5] |
| Molecular Weight | 295.33 g/mol [1][2][3] |
| CAS Number | 47173-80-8[1][2][3][4][5] |
| Appearance | White to off-white powder or solid[1][2][5] |
| Melting Point | 56-67 °C[1][2] |
| Optical Rotation | [a]20/D = -22 ± 2º (c=1 in Ethanol)[2] |
| Storage Temperature | 2-8°C[1][2][4] |
Application in Peptide Synthesis
Boc-D-Ser(Bzl)-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides robust protection for the α-amine, which is removed with moderate acid (e.g., trifluoroacetic acid, TFA) at each cycle. The benzyl ether linkage protecting the side-chain hydroxyl group is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin support using a strong acid, such as hydrofluoric acid (HF).
Logical Workflow for Boc-SPPS Cycle
The diagram below outlines the fundamental stages of incorporating a single Boc-protected amino acid into a growing peptide chain on a solid support.
References
Technical Guide: Safety and Handling of Boc-D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical. Information on the closely related compound, Boc-D-Ser(Bzl)-OH, is included for reference where specific data for Boc-D-Ser(Tos)-O-Bzl is unavailable.
Introduction
This compound is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, the tosyl (Tos) group protects the hydroxyl side chain of serine, and the benzyl (Bzl) group protects the C-terminus. This trifunctional protection scheme allows for the controlled, sequential addition of the D-serine moiety into a growing peptide chain. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound in a research and development setting.
Chemical and Physical Properties
Quantitative data for this compound and the related compound Boc-D-Ser(Bzl)-OH are summarized below for easy comparison.
| Property | This compound | Boc-D-Ser(Bzl)-OH |
| CAS Number | 141527-79-9[1] | 47173-80-8[2][3][4][5] |
| Molecular Formula | C₂₂H₂₇NO₇S[1] | C₁₅H₂₁NO₅[2] |
| Molecular Weight | 449.52 g/mol [1] | 295.33 g/mol [2] |
| Appearance | White to off-white powder | White crystalline powder[4] |
| Melting Point | Not available | 58-60 °C[2] |
| Purity | ≥97.0% | ≥98.0% |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). | Almost transparent in Methanol.[2] |
| Storage Temperature | 2-8°C | Room Temperature, sealed in dry.[2] |
Safety and Handling
Hazard Identification
Based on available data, this compound is classified with the following hazard statement:
-
H413: May cause long lasting harmful effects to aquatic life.
For the related compound, Boc-D-Ser(Bzl)-OH, the following hazards are identified:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Given the structural similarities, it is prudent to handle this compound with the assumption that it may also be an irritant to the skin, eyes, and respiratory system.
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautions should be taken:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (US) or equivalent particulate respirator is recommended.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
First Aid Measures
In case of exposure, follow these first aid guidelines. For all exposures, seek medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Experimental Protocols
This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this amino acid derivative into a peptide chain on a solid support.
Materials and Reagents
-
This compound
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)[6]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Washing solvents (e.g., DCM, DMF, isopropanol)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Kaiser test kit for monitoring coupling completion[7]
General Boc-SPPS Cycle for Coupling this compound
This protocol assumes the synthesis is being performed on a solid-phase peptide synthesizer or manually in a reaction vessel. The cycle begins after the deprotection of the N-terminal Boc group of the preceding amino acid on the resin.
-
Resin Washing: Wash the deprotected peptide-resin thoroughly to remove residual TFA and byproducts.
-
DCM (3 x 1 min)
-
Isopropanol (2 x 1 min)
-
DCM (3 x 1 min)
-
-
Neutralization: Neutralize the N-terminal amine salt to the free amine.
-
Treat the resin with a solution of 10% DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (5 x 1 min) to remove excess DIEA.
-
-
Amino Acid Activation and Coupling:
-
Dissolve this compound (3 equivalents relative to resin substitution) and an activating agent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test.[7] A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: After complete coupling, wash the resin to remove excess reagents and byproducts.
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
The peptide-resin is now ready for the deprotection of the Boc group and the subsequent coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Tosyl group) are removed.
-
The Boc/Bzl strategy requires a strong acid for cleavage.[8][9]
-
A common cleavage cocktail is anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1-2 hours.
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[3]
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
Visualizations
Boc-SPPS Workflow
References
- 1. scbt.com [scbt.com]
- 2. Boc-D-Ser(Bzl)-OH | 47173-80-8 [amp.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. Boc-D-Ser(Bzl)-OH | 47173-80-8 [amp.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl in Non-Natural Peptide Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, application, and experimental considerations for utilizing Boc-D-Ser(Tos)-O-Bzl, a specialized, non-natural amino acid derivative, in the design and synthesis of novel peptides and peptidomimetics. While direct literature on this specific compound is sparse, this guide extrapolates from established principles of peptide chemistry to provide a robust framework for its application.
Introduction to Non-Natural Peptide Design
The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Introducing modifications such as D-amino acids, side-chain alterations, and backbone constraints can significantly enhance the therapeutic potential of peptides by:
-
Increasing Proteolytic Stability: D-amino acids are not recognized by endogenous proteases, leading to a longer in vivo half-life.[1]
-
Modulating Conformation: The stereochemistry of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[2]
-
Enhancing Receptor Affinity and Selectivity: By exploring a larger chemical space, non-natural amino acids can lead to more potent and selective interactions with biological targets.
This compound is a protected D-serine derivative designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups offers a specific strategy for synthesizing complex, non-natural peptides.
Chemical Properties and Synthesis of this compound
2.1. Chemical Structure
-
Boc (tert-Butoxycarbonyl): A temporary protecting group for the α-amino group, which is labile to moderately strong acids like trifluoroacetic acid (TFA).[3][4]
-
D-Ser: The D-enantiomer of serine, providing resistance to proteolysis.[1]
-
Tos (Tosyl or p-Toluenesulfonyl): A permanent protecting group for the hydroxyl side chain of serine. It is stable to the acidic conditions used for Boc removal but can be cleaved by strong acids like hydrogen fluoride (HF).[5][6]
-
Bzl (Benzyl): A C-terminal protecting group in the form of a benzyl ester. It is also typically cleaved by strong acidolysis (e.g., HF).[7]
Table 1: Chemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₇S |
| Molecular Weight | 449.52 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
| Storage | Store at 2-8°C in a dry environment |
2.2. Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step 1: Boc Protection of D-Serine D-Serine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or a tertiary amine) to yield Boc-D-Ser-OH.[8]
Step 2: Tosylation of the Side Chain The hydroxyl group of Boc-D-Ser-OH is reacted with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine to form Boc-D-Ser(Tos)-OH.
Step 3: Benzyl Esterification The carboxylic acid of Boc-D-Ser(Tos)-OH is esterified using benzyl alcohol. This can be achieved through methods such as Fischer-Speier esterification with p-toluenesulfonic acid as a catalyst or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9]
Application in Boc-SPPS: An Orthogonal Protection Strategy
The key advantage of this compound is its utility in a specific orthogonal protection scheme within Boc-based solid-phase peptide synthesis.
Table 2: Orthogonal Protecting Group Strategy
| Protecting Group | Functionality Protected | Deprotection Reagent | Stability |
| Boc | α-Amine (temporary) | TFA (25-50% in DCM) | Labile to mild acid |
| Tos | Serine side chain | HF, TFMSA | Stable to TFA, labile to strong acids |
| Bzl | C-terminal carboxyl | HF, TFMSA | Stable to TFA, labile to strong acids |
This strategy allows for the selective removal of the Boc group at each step of peptide elongation without affecting the tosyl and benzyl protecting groups. These "permanent" protecting groups are then removed simultaneously with the cleavage of the peptide from the resin in the final step.
Experimental Protocols
4.1. Protocol for Incorporation of Boc-D-Ser(Tos)-OH in Boc-SPPS
This protocol assumes the use of a Merrifield resin and standard Boc-SPPS chemistry. The C-terminal residue would be anchored to the resin first. For subsequent couplings, including the incorporation of Boc-D-Ser(Tos)-OH:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a pre-wash of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[6]
-
Wash the resin with DCM and then isopropanol to remove residual acid.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve Boc-D-Ser(Tos)-OH (or any other Boc-protected amino acid) and a coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
4.2. Final Cleavage and Deprotection Protocol
This step removes the peptide from the solid support and cleaves the side-chain (Tos) and C-terminal (Bzl) protecting groups.
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture. A common choice is the "low-high" HF procedure. For a "high HF" cleavage, a typical scavenger is anisole or p-cresol.
-
Cool the apparatus to -5 to 0°C.
-
Condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[6] The presence of Arg(Tos) may require longer cleavage times.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Hypothetical Quantitative Data
The following tables are templates for summarizing the expected quantitative data from the synthesis and evaluation of a non-natural peptide containing a D-Ser(Tos) residue.
Table 3: Synthesis and Purification Yields of a Hypothetical Peptide
| Step | Parameter | Value |
| SPPS | Crude Peptide Yield | e.g., 75% |
| Crude Purity (HPLC) | e.g., 60% | |
| RP-HPLC Purification | Purified Yield | e.g., 25% |
| Final Purity (HPLC) | >95% | |
| Characterization | Expected Mass (Da) | Calculated |
| Observed Mass (Da) | Measured |
Table 4: Biological Activity of a Hypothetical Peptide Antagonist
| Peptide Analog | IC₅₀ (nM) | Binding Affinity (K_d, nM) | Serum Stability (t₁/₂, hours) |
| Native Peptide | e.g., 500 | e.g., 250 | e.g., <0.5 |
| Hypothetical Peptide with D-Ser(Tos) | e.g., 50 | e.g., 25 | e.g., >24 |
Visualization of a Hypothetical Signaling Pathway
The incorporation of a conformationally constrained D-amino acid can lead to peptides that act as potent inhibitors of protein-protein interactions (PPIs). Below is a hypothetical signaling pathway where a designed peptide containing D-Ser(Tos) inhibits a receptor-ligand interaction.
Caption: Hypothetical inhibition of a signaling pathway by a D-Ser(Tos)-containing peptide.
Conclusion
This compound represents a specialized building block for the synthesis of non-natural peptides with potentially enhanced therapeutic properties. Its utility lies in a robust orthogonal protection strategy within Boc-based SPPS, enabling the site-specific incorporation of a D-serine residue with a side chain that can be deprotected under strong acid conditions. While the lack of direct published data requires a deductive approach to its synthesis and use, the principles outlined in this guide provide a solid foundation for researchers to explore its potential in designing the next generation of peptide therapeutics. The conformational constraints and proteolytic resistance offered by such a modification are valuable tools in the development of potent and stable peptidomimetics.
References
- 1. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Ser(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the tosylated D-serine derivative, Boc-D-Ser(Tos)-OH. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy in peptide synthesis. This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, with specific considerations for the incorporation of D-Ser(Tos).
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS. In this approach, the temporary α-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups, such as the tosyl (Tos) group for serine, are stable to the conditions of Boc group removal and are cleaved during the final cleavage from the resin with strong acid.[1][2]
The incorporation of D-amino acids, such as D-serine, is a common strategy to enhance the proteolytic stability of peptides and to modulate their biological activity. The tosyl protecting group on the serine side-chain hydroxyl group prevents potential side reactions during synthesis. This protocol provides a comprehensive guide for the efficient incorporation of Boc-D-Ser(Tos)-OH into a peptide sequence.
Data Presentation
The efficiency of each step in solid-phase peptide synthesis is critical for the overall yield and purity of the final peptide. The following tables provide representative quantitative data for key parameters in a typical Boc-SPPS cycle involving Boc-D-Ser(Tos)-OH. Actual results may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Key Parameters for Boc-D-Ser(Tos)-OH Coupling
| Parameter | Typical Value |
| Resin Substitution | 0.5 - 1.0 mmol/g |
| Boc-D-Ser(Tos)-OH Equivalents | 2 - 4 equivalents |
| Coupling Reagent Equivalents | 2 - 4 equivalents |
| Coupling Time | 1 - 2 hours |
| Coupling Efficiency (monitored by Kaiser Test) | > 99% |
Table 2: Reagents and Conditions for Boc-SPPS Cycles
| Step | Reagent/Solvent | Treatment Time | Number of Washes |
| Resin Swelling | Dichloromethane (DCM) | 30 minutes | - |
| Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | - |
| DCM Wash | Dichloromethane (DCM) | 1 minute | 3 |
| IPA Wash | Isopropanol (IPA) | 1 minute | 3 |
| Neutralization | 10% DIEA in DCM | 2 x 2 minutes | - |
| DCM Wash | Dichloromethane (DCM) | 1 minute | 3 |
| Coupling | Boc-D-Ser(Tos)-OH, Coupling Reagent, in DMF/DCM | 1 - 2 hours | - |
| DMF/DCM Wash | DMF, then DCM | 1 minute each | 3 each |
Table 3: Cleavage Cocktail Composition for Peptides Containing Ser(Tos)
| Reagent | Composition (v/v) | Purpose |
| Reagent K [3] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | General purpose, good for sensitive residues. |
| Reagent B [4] | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | "Odorless" alternative, effective for trityl-based protecting groups. |
| Standard TFA Cleavage [5] | TFA (95%), Water (2.5%), Triisopropylsilane (TIPS) (2.5%) | Suitable for many standard peptides. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing Boc-D-Ser(Tos)-OH. These protocols are based on a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield or PAM resin, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM, 10-15 mL/g of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM from the reaction vessel.
Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.
-
Agitate the mixture for 2 minutes and then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 times) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (3 times) and then again with DCM (3 times).
Neutralization
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
Amino Acid Coupling: Incorporation of Boc-D-Ser(Tos)-OH
This protocol describes a standard DIC/HOBt coupling method. Other coupling reagents such as HBTU or HATU can also be used.[7]
-
In a separate vial, dissolve Boc-D-Ser(Tos)-OH (2-4 equivalents based on resin substitution) and HOBt (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized resin in the reaction vessel.
-
Add diisopropylcarbodiimide (DIC) (2-4 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test. A negative test (yellow color) indicates complete coupling.
-
If the coupling is incomplete after 2 hours, continue agitation and re-test, or consider a double coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) followed by DCM (3 times).
Peptide Chain Elongation
Repeat steps 2 (Boc Deprotection), 3 (Neutralization), and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tosyl group from D-serine. The choice of cleavage cocktail depends on the other amino acids present in the sequence.[3]
Using Reagent K (for peptides with sensitive residues):
-
After the final Boc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[3]
-
Add Reagent K to the dried resin (10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA. The purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the Boc-D-Ser(Tos)-OH solid-phase peptide synthesis protocol.
Caption: General workflow for Boc-SPPS.
Caption: Boc deprotection and neutralization steps.
References
Application Notes and Protocols: Coupling Efficiency of Boc-D-Ser(Tos)-O-Bzl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-D-Ser(Tos)-O-Bzl in Solid-Phase Peptide Synthesis (SPPS). The focus is on optimizing coupling efficiency and minimizing potential side reactions associated with this serine derivative.
Introduction
This compound is a protected amino acid derivative utilized in peptide synthesis following the Boc/Bzl strategy. In this strategy, the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The side chain and C-terminus are protected by more stable groups, such as tosyl (Tos) and benzyl (Bzl) respectively, which require a strong acid like hydrofluoric acid (HF) for cleavage.
The coupling of serine derivatives can sometimes be challenging due to the polar nature of the side chain. The bulky tosyl protecting group on the serine hydroxyl function can also present steric hindrance, potentially impacting the coupling efficiency. Therefore, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity in the final peptide.
Factors Influencing Coupling Efficiency
Several factors can influence the successful coupling of this compound:
-
Steric Hindrance: The bulky nature of the tosyl protecting group on the serine side chain, combined with the growing peptide chain on the solid support, can create a sterically hindered environment, making the amino group less accessible for coupling.
-
Coupling Reagents: The choice of coupling reagent is critical. Stronger activating reagents are often required for sterically hindered amino acids.
-
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the coupling reaction. Monitoring the reaction progress is highly recommended.
-
Solvent: The choice of solvent can affect the swelling of the resin and the solubility of the reactants, thereby influencing the reaction rate. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used solvents in SPPS.
Quantitative Data on Coupling Conditions
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in peer-reviewed literature, the following table summarizes generally recommended coupling conditions for sterically hindered or "difficult" amino acids in Boc-SPPS. These conditions can be applied as a starting point for optimizing the coupling of this compound.
| Coupling Reagent | Activator/Additive | Base (equiv.) | Typical Reaction Time | Reported Efficiency (General for difficult couplings) | Potential Issues |
| Carbodiimides | |||||
| DCC | HOBt | - | 2 - 4 hours | Good | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| DIC | HOBt | - | 2 - 4 hours | Good | Diisopropylurea (DIU) is more soluble, simplifying removal. |
| Uronium/Aminium Salts | |||||
| HBTU | HOBt | DIEA (2) | 30 - 60 min | >99% | Potential for guanidinylation of the free N-terminus. |
| TBTU | HOBt | DIEA (2) | 30 - 60 min | >99% | Similar to HBTU. |
| HATU | HOAt | DIEA (2) | 30 - 60 min | Excellent, especially for hindered couplings | Higher cost. |
| Phosphonium Salts | |||||
| BOP | HOBt | DIEA (2) | 30 - 60 min | Excellent | Benzotriazole-containing byproducts. |
| PyBOP | HOBt | DIEA (2) | 30 - 60 min | Excellent | Less toxic byproducts than BOP. |
Note: The equivalents of amino acid and coupling reagents are typically 2-4 fold excess relative to the resin loading. It is crucial to monitor the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive, a second coupling should be performed.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of serine derivatives in SPPS.
-
N-O Acyl Shift: Although less common in Boc-SPPS compared to Fmoc-SPPS, an N-O acyl shift can potentially occur, especially during prolonged exposure to acidic conditions. This can be minimized by ensuring complete neutralization before coupling and using efficient coupling methods to reduce reaction times.
-
Racemization: The risk of racemization is generally low for most amino acids during coupling with standard reagents. However, for sensitive residues, the addition of HOBt or HOAt can suppress this side reaction.
-
Cleavage of the Tosyl Group: The tosyl group on the serine side chain is generally stable to the conditions of Boc-SPPS. However, it has been reported that HOBt can lead to the cleavage of the tosyl group from histidine.[1] While not documented for serine, it is a possibility to be aware of, especially with extended coupling times in the presence of HOBt. If this becomes an issue, using a coupling reagent that does not require HOBt, or minimizing the reaction time, should be considered.
-
Incomplete Coupling: Due to potential steric hindrance, incomplete coupling is a primary concern. This leads to deletion sequences in the final peptide. To mitigate this, a double coupling protocol is often recommended for this compound.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the general steps for one cycle of amino acid addition in Boc-SPPS.
Materials:
-
Peptide synthesis resin (e.g., Merrifield resin, PAM resin)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and IPA (2x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
Dissolve the Boc-amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a ninhydrin test.
-
A yellow/brown color indicates a complete reaction (free secondary amine). A blue/purple color indicates an incomplete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for the next amino acid in the sequence.
Recommended Protocol for Coupling this compound
Given the potential for difficult coupling, the following optimized protocol is recommended:
-
Follow the general SPPS protocol (Section 5.1) for deprotection and neutralization.
-
Activation and Coupling:
-
Use a 4-fold excess of this compound and a suitable coupling reagent (e.g., HATU or HBTU/HOAt).
-
Pre-activate the amino acid with the coupling reagent and DIEA in DMF for 5-10 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
-
Monitoring and Recoupling:
-
Perform a ninhydrin test.
-
If the test is positive (blue/purple), drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a fresh solution of activated this compound for another 2 hours.
-
-
Capping (Optional): If the ninhydrin test remains positive after the second coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIEA in DMF.
Visualizations
Workflow for Boc-SPPS
Caption: General workflow for a single cycle in Boc-Solid-Phase Peptide Synthesis.
Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Key factors influencing the coupling efficiency of this compound in SPPS.
Conclusion
The successful incorporation of this compound into a peptide sequence via SPPS is achievable with careful optimization of the coupling conditions. Due to the potential for steric hindrance from the tosyl protecting group, it is recommended to use more potent coupling reagents such as HATU or HBTU, employ a double coupling strategy, and diligently monitor the reaction progress using the ninhydrin test. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can enhance the coupling efficiency and obtain high-quality peptides.
References
Application Notes and Protocols: Deprotection of Boc Group from D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of the Boc group from D-Ser(Tos)-O-Bzl is a critical step in the synthesis of various pharmaceutical intermediates and complex peptides where the serine hydroxyl group is functionalized with a tosyl (Tos) group and the carboxylic acid is protected as a benzyl (Bzl) ester. This document provides detailed application notes and protocols for the efficient removal of the Boc protecting group from D-Ser(Tos)-O-Bzl using common acidic reagents.
Data Presentation: Comparison of Deprotection Methods
The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the desired product, H-D-Ser(Tos)-O-Bzl. The two most common and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in a chlorinated solvent or with hydrogen chloride (HCl) in an ethereal solvent. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-D-Ser(Tos)-O-Bzl.
| Method | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) | Purity (%) | Notes |
| 1 | 20-50% TFA in Dichloromethane (DCM) | 0 - 25 | 30 min - 2 h | > 95 | > 98 | The reaction is typically fast and clean. Use of a scavenger like anisole or thioanisole is recommended to prevent potential side reactions. |
| 2 | 4M HCl in 1,4-Dioxane | 20 - 25 | 15 min - 1 h | > 95 | > 98 | This method is highly efficient and selective for Boc group removal.[1][2][3] The resulting product is the hydrochloride salt. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger: Anisole or Thioanisole
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (5-10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
(Optional but recommended) Add a scavenger such as anisole (1-2 equivalents) to the solution to trap the tert-butyl cation and prevent potential side reactions.
-
Slowly add trifluoroacetic acid (10-20 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at room temperature.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine of H-D-Ser(Tos)-O-Bzl.
Method 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol outlines the procedure for Boc deprotection using a commercially available or freshly prepared solution of 4M HCl in 1,4-dioxane. This method is known for its speed and efficiency.[1][2][3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane if necessary, or add the 4M HCl/dioxane solution directly to the solid substrate.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate at room temperature with stirring.
-
The reaction is typically rapid, and the deprotected product often precipitates as the hydrochloride salt. Monitor the reaction by TLC or LC-MS. Completion is usually observed within 15 to 60 minutes.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to obtain H-D-Ser(Tos)-O-Bzl as its hydrochloride salt.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of this compound.
Caption: Chemical transformation of this compound to H-D-Ser(Tos)-O-Bzl.
Caption: General experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for Boc-D-Ser(Tos)-O-Bzl in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-α-Boc-D-Ser(O-tosyl)-O-benzyl ester [Boc-D-Ser(Tos)-O-Bzl] in solution-phase peptide synthesis. This versatile building block is particularly useful for introducing a D-serine residue with a protected hydroxyl group, which can be strategically deprotected in later synthetic steps.
Overview and Key Applications
This compound is a triply protected amino acid derivative designed for multi-step solution-phase peptide synthesis. The protecting groups offer orthogonal or semi-orthogonal deprotection strategies, allowing for selective removal and further modification.
-
N-α-Boc (tert-Butoxycarbonyl): A temporary protecting group for the α-amino function, readily removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA). This allows for stepwise peptide chain elongation in the C-to-N direction.
-
O-Tos (Tosyl or p-Toluenesulfonyl): A stable protecting group for the serine hydroxyl side-chain. It is resistant to the acidic conditions used for Boc removal. Deprotection can be achieved under strongly acidic or reductive conditions.
-
O-Bzl (Benzyl ester): A semi-permanent protecting group for the C-terminal carboxylic acid. It is stable to the conditions of Boc deprotection and can be removed by catalytic hydrogenation.
The incorporation of a D-amino acid, such as D-serine, can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation. Peptides containing D-serine have been investigated for their roles as neuromodulators, particularly in the context of glutamatergic neurotransmission, where D-serine acts as a co-agonist at NMDA receptors.[1]
Strategic Advantages in Solution-Phase Synthesis:
-
Fragment Condensation: Protected peptide fragments can be synthesized and coupled, with the benzyl ester providing C-terminal protection.
-
Hierarchical Deprotection: The distinct lability of the Boc, Tos, and Bzl groups allows for a controlled deprotection sequence.
-
High Purity Intermediates: Solution-phase synthesis allows for the purification of intermediates at each step, which can be critical for the synthesis of complex or high-purity peptides.
Experimental Protocols
The following protocols outline the key steps in utilizing this compound for the synthesis of a dipeptide, for instance, by coupling it with an N-terminally protected amino acid like Fmoc-L-Alanine (Fmoc-L-Ala-OH).
Peptide Coupling: Synthesis of Fmoc-L-Ala-D-Ser(Tos)-O-Bzl
This protocol describes the coupling of Fmoc-L-Ala-OH to the deprotected amino group of H-D-Ser(Tos)-O-Bzl (which would be prepared from this compound by Boc deprotection as described in 2.2). For the purpose of this example, we will assume the starting material is the free amine. The coupling is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
H-D-Ser(Tos)-O-Bzl (1.0 eq)
-
Fmoc-L-Ala-OH (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve H-D-Ser(Tos)-O-Bzl and Fmoc-L-Ala-OH in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt and DIPEA to the solution and stir for 10 minutes.
-
Add EDC·HCl in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-L-Ala-D-Ser(Tos)-O-Bzl.
Selective N-α-Boc Deprotection
This protocol describes the removal of the Boc group to expose the N-terminal amine for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve this compound in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the TFA salt.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the free amine, H-D-Ser(Tos)-O-Bzl.
C-Terminal Benzyl Ester Deprotection
This protocol details the removal of the benzyl ester via catalytic transfer hydrogenation to yield the free carboxylic acid. This method is generally preferred over direct hydrogenation with H₂ gas for safety and convenience.[2][3][4]
Materials:
-
Protected peptide-O-Bzl (e.g., Fmoc-L-Ala-D-Ser(Tos)-OBzl)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Formic acid or Ammonium formate as the hydrogen donor
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the benzyl ester-protected peptide in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
To this suspension, add formic acid (several equivalents) or ammonium formate (a large excess).[3]
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the peptide with a free C-terminal carboxylic acid.
Side-Chain Tosyl Group Deprotection
The tosyl group is stable and requires specific reductive conditions for removal. One common method involves using sodium in liquid ammonia, although this can be hazardous. A milder alternative is using sodium naphthalenide.
Materials:
-
Tosyl-protected peptide
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare the sodium naphthalenide reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve naphthalene in anhydrous THF. Add small pieces of sodium metal with vigorous stirring. The solution will turn dark green, indicating the formation of the radical anion.
-
Cool the sodium naphthalenide solution to -78 °C (dry ice/acetone bath).
-
Dissolve the tosyl-protected peptide in a minimal amount of anhydrous THF and add it dropwise to the sodium naphthalenide solution.
-
Stir the reaction at -78 °C and monitor by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench by the slow addition of water or methanol.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected peptide by an appropriate method such as HPLC.
Quantitative Data Summary
The following table provides typical yields for the reactions described above. Actual yields will vary depending on the specific amino acid sequence, scale, and purification efficiency.
| Step | Reaction | Coupling Reagents/Deprotection Conditions | Typical Yield (%) | Purity (%) (after purification) |
| 1 | Peptide Coupling | EDC/HOBt, DIPEA in DCM/DMF | 70-90 | >95 |
| 2 | Boc Deprotection | 25-50% TFA in DCM | 90-98 | >95 |
| 3 | Benzyl Ester Deprotection | 10% Pd/C, Formic Acid in MeOH | 85-95 | >95 |
| 4 | Tosyl Group Deprotection | Sodium Naphthalenide in THF | 60-80 | >90 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a typical dipeptide synthesis using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Signaling Pathway Involving D-Serine
D-serine is a key neuromodulator in the central nervous system, acting as a co-agonist at the glycine-binding site of the NMDA receptor, which is essential for glutamatergic neurotransmission.
Caption: Role of D-Serine as an NMDA receptor co-agonist.
References
Application Notes and Protocols for the Incorporation of Modified Serine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the late-stage modification of serine residues within peptides to generate peptidomimetics with noncanonical amino acids. This approach offers a powerful strategy for peptide diversification, enhancing therapeutic properties such as efficacy, specificity, and pharmacokinetic profiles.[1][2]
Introduction
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[3][4] The incorporation of noncanonical amino acids is a key strategy in the development of peptidomimetics.[2] Traditionally, this has involved the challenging synthesis of modified amino acid building blocks prior to peptide assembly.
A more efficient, late-stage modification strategy directly converts serine residues within a pre-assembled peptide into a variety of noncanonical residues.[1][5] This method utilizes a phosphoramidite reagent and a photocatalytic system to achieve deoxygenative functionalization of serine, enabling the formation of new carbon-carbon bonds.[1][5] This technique is compatible with complex peptides, both on solid support and in solution, and offers broad substrate scope and high chemoselectivity, making it a versatile tool for medicinal chemistry and drug discovery.[1][2]
Applications
The late-stage modification of serine has significant applications in drug development and research:
-
Lead Optimization: Rapidly generate libraries of peptide analogs to explore structure-activity relationships (SAR) and optimize lead compounds for improved potency and selectivity.[2]
-
Enhanced Pharmacokinetics: Introduce modifications to improve metabolic stability, cell permeability, and bioavailability, overcoming common limitations of peptide-based therapeutics.[3][6]
-
Development of Novel Therapeutics: Create peptidomimetics with unique functionalities for various therapeutic areas, including protease inhibitors and cancer therapeutics.[7][8] For instance, this methodology has been successfully applied to biologically active peptides such as enkephalin, bradykinin, and α-melanocyte-stimulating hormone (α-MSH).[1]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the late-stage deoxygenative functionalization of serine is depicted below. This process involves the selective activation of the serine hydroxyl group followed by a radical-mediated addition of a functional group.
Caption: Workflow for late-stage serine modification.
This method relies on the selective phosphorylation of the serine residue, which then undergoes a photocatalyzed single-electron reduction to generate an alanine radical intermediate. This radical can then be trapped by a variety of radical acceptors to introduce diverse functionalities.
Data Presentation
The late-stage serine modification protocol has been shown to be effective with a wide range of radical acceptors, leading to the synthesis of various noncanonical amino acids. The following table summarizes the scope of this transformation.
| Radical Acceptor | Resulting Noncanonical Residue/Structure |
| Vinyl Nitrile | Homoglutamine |
| Vinyl Phosphates | Phosphonates |
| Acrylates | Homoglutamic acid |
| Deuterated Acrylamide | Alanine-3-d1 |
| Vinyl Silanes | Silyl-containing amino acid |
| Vinyl Boranes | 5-Hydroxynorvaline (after oxidation) |
| [1.1.1]Propellane | Bicyclo[1.1.1]pentane-containing amino acid |
| N,N-Diphenyl Methacrylamide | Arylated amino acid |
| Phenylacetylene | Phenyl-substituted amino acid |
Experimental Protocols
Protocol 1: General Procedure for Late-Stage Deoxygenative Functionalization of a Serine-Containing Peptide
This protocol describes a general method for the modification of a serine residue within a peptide using a phosphoramidite reagent and a photocatalytic system.[1][5]
Materials:
-
Serine-containing peptide
-
Phosphoramidite reagent
-
Photocatalyst (PC)
-
Radical acceptor (4.0 equivalents)
-
Potassium formate (HCO2K) (2.0 equivalents)
-
NHC·BH3 complex (5.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Water (H2O)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Photoreactor or appropriate light source
Procedure:
-
Peptide Preparation: Dissolve the serine-containing peptide in a 20:1 mixture of DMSO and H2O to a final concentration of 0.025 M in a reaction vessel suitable for photochemistry.
-
Reagent Addition: Under an inert atmosphere, add the phosphoramidite reagent to the peptide solution. The stoichiometry will depend on the specific reagent and peptide.
-
Photocatalytic Setup: To the reaction mixture, add the photocatalyst (3 mol %), potassium formate (2.0 equiv.), NHC·BH3 (5.0 equiv.), and the desired radical acceptor (4.0 equiv.).
-
Photoreaction: Irradiate the reaction mixture at room temperature for 24 hours. The specific wavelength of light will depend on the chosen photocatalyst.
-
Reaction Quenching and Purification: Upon completion, quench the reaction and purify the modified peptide using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptidomimetic using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of the desired modification.
Selectivity:
This method demonstrates high selectivity for serine over other nucleophilic residues such as threonine, tyrosine, lysine, and cysteine.[5] While tyrosine and lysine can be phosphorylated, the resulting intermediates do not proceed to the Giese addition step and are hydrolyzed, allowing for the recovery of the unmodified residues.[5] Cysteine does not undergo phosphorylation and does not interfere with the modification of serine.[5]
Caption: Selectivity of the modification reaction.
Conclusion
The late-stage deoxygenative functionalization of serine represents a significant advancement in the synthesis of peptidomimetics. This methodology provides a robust and versatile platform for peptide diversification, enabling the rapid generation of analog libraries for drug discovery and optimization.[1][2] The operational simplicity and high chemoselectivity of this approach make it a valuable tool for researchers in academia and the pharmaceutical industry.
References
- 1. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The design and synthesis of peptidomimetic serine-based prodrugs as 14" by Eric Drake Jones [docs.lib.purdue.edu]
- 8. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphorylated Peptides Using Boc-D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphorylated peptides is therefore essential for studying the roles of protein kinases and phosphatases, as well as for the development of novel therapeutics. The use of protected phosphoamino acid building blocks is a key strategy in solid-phase peptide synthesis (SPPS) to achieve site-specific incorporation of phosphate groups.
This document provides detailed application notes and protocols for the use of Boc-D-Ser(Tos)-O-Bzl , a protected D-serine derivative, in the Boc/Bzl strategy for solid-phase synthesis of phosphorylated peptides. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the Tosyl (Tos) group protects the phosphate moiety and the Benzyl (Bzl) group protects the C-terminal carboxylate. The use of a D-amino acid can be crucial for creating peptides with increased stability against enzymatic degradation.
Signaling Pathway: D-Serine and NMDA Receptor Modulation
D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission and synaptic plasticity in the central nervous system.[1][2][3] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor.[2][3] D-serine is synthesized from L-serine by the enzyme serine racemase.[1] The signaling pathway highlights the importance of glia-neuron communication in regulating synaptic activity.[1][4] Dysregulation of D-serine signaling has been implicated in various neurological and psychiatric disorders.
Experimental Protocols
The following protocols are based on the general principles of Boc/Bzl solid-phase peptide synthesis.[5][6]
Resin Preparation and First Amino Acid Coupling
This protocol describes the loading of the first amino acid, this compound, onto a Merrifield resin.
-
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% DVB)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Prepare a solution of this compound (1.5 eq) and Cs₂CO₃ (1.5 eq) in a minimal amount of DMF/MeOH (4:1).
-
Add the amino acid solution to the swollen resin.
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the substitution level using a quantitative method (e.g., picric acid titration).
-
Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
-
Materials:
-
Peptide-resin from the previous step
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Dimethylformamide (DMF)
-
-
Procedure (per cycle):
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the next Boc-amino acid (3 eq) and HOBt (3 eq, if using DCC) in DMF.
-
Add DCC (3 eq) or HBTU/HATU (3 eq) and DIEA (6 eq, if using HBTU/HATU) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the cycle until the desired peptide sequence is assembled.
-
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Tosyl group from the phosphate.
-
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Thioanisole (scavenger)
-
Diethyl ether (cold)
-
-
Procedure (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers such as anisole and thioanisole (typically 10% v/v).
-
Cool the apparatus to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final phosphorylated peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
The following table summarizes typical yields and purities for phosphopeptide synthesis using the Boc/Bzl strategy. Note that specific values can vary depending on the peptide sequence, length, and the efficiency of each coupling and cleavage step.
| Parameter | Typical Value | Notes |
| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Dependent on resin type and reaction conditions. |
| Coupling Efficiency (per step) | >99% | Monitored by ninhydrin test. Double coupling may be required for difficult sequences. |
| Overall Crude Peptide Yield | 50 - 80% | Highly sequence-dependent. Aggregation can reduce yield. |
| Purity after Cleavage | 40 - 70% | Dependent on the success of each step and the presence of side reactions. |
| Final Purity (after HPLC) | >95% | Achievable with optimized purification protocols. |
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a phosphorylated peptide using the Boc/Bzl strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 3. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
Applications of D-Serine Containing Peptides in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine is a key neuromodulator in the central nervous system, primarily recognized for its role as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[1] This function is critical for the activation of NMDA receptors, which are pivotal for synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ischemic stroke, making the D-serine signaling pathway a significant target for therapeutic intervention.
While much of the research has focused on the free amino acid D-serine, there is growing interest in the development and application of peptides that contain D-serine. The incorporation of D-serine into a peptide backbone can offer several advantages, including enhanced stability against proteolytic degradation, improved receptor affinity and selectivity, and the potential for novel mechanisms of action. This document provides detailed application notes and protocols for the use of D-serine containing peptides in neuroscience research.
Application Note 1: ω-Agatoxin IVB - A Naturally Occurring D-Serine Containing Peptide for Selective P-type Calcium Channel Blockade
Background:
ω-Agatoxin IVB is a 48-amino acid peptide neurotoxin isolated from the venom of the funnel web spider, Agelenopsis aperta.[2] It is a highly potent and selective blocker of P-type voltage-gated calcium channels.[2] A key structural feature of ω-agatoxin IVB is the presence of a D-serine residue at position 46. This single amino acid isomerization is critical for its high potency; the synthetic analog containing L-serine at this position is 90-fold less active.[3]
Mechanism of Action:
ω-Agatoxin IVB binds with high affinity to P-type calcium channels, which are predominantly located in the presynaptic terminals of the central nervous system.[3][4] By blocking these channels, the peptide inhibits calcium influx that is necessary for the release of neurotransmitters. This makes ω-agatoxin IVB an invaluable tool for dissecting the role of P-type calcium channels in synaptic transmission and plasticity.[4]
Applications in Neuroscience:
-
Dissecting Neurotransmitter Release Mechanisms: By selectively blocking P-type calcium channels, researchers can investigate their specific contribution to the release of various neurotransmitters (e.g., glutamate, GABA) in different brain regions and neuronal circuits.
-
Studying Synaptic Plasticity: ω-Agatoxin IVB can be used to determine the involvement of P-type calcium channels in forms of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD).
-
Investigating Neurological Disorders: This peptide is a valuable pharmacological tool for studying the role of P-type calcium channel dysfunction in neurological conditions like epilepsy, migraine, and cerebellar ataxia.
Quantitative Data: ω-Agatoxin IVB
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | ~3 nM | P-type Ca2+ channels in rat cerebellar Purkinje neurons | [2] |
| IC50 | <1-3 nM | P-type Ca2+ channels | [5] |
| Selectivity | No activity against T-type, L-type, or N-type calcium channels | Other Ca2+ channel subtypes | [2] |
Application Note 2: Synthetic D-Serine Containing Peptides as Novel NMDA Receptor Modulators
Background:
The central role of D-serine in modulating NMDA receptor activity has inspired the design of synthetic peptides that incorporate this D-amino acid. The goal is to create novel therapeutic agents with improved pharmacokinetic properties and enhanced selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits). A recent patent has described the development of synthetic peptides with both agonist and antagonist activities at the NMDA receptor, highlighting the potential of this approach.
Therapeutic Potential:
-
NMDA Receptor Agonist Peptides: For conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia, D-serine containing peptides that act as agonists or positive allosteric modulators could offer a novel therapeutic strategy.
-
NMDA Receptor Antagonist Peptides: In contrast, for conditions characterized by NMDA receptor hyperfunction and excitotoxicity, such as ischemic stroke and traumatic brain injury, D-serine containing peptides designed as antagonists could be neuroprotective.
-
Subunit-Selective Modulation: Peptides can be designed to selectively target NMDA receptors containing specific GluN2 subunits. For example, antagonists selective for GluN2B-containing receptors are of interest for treating neurodegenerative diseases, as these receptors are often linked to excitotoxic cell death pathways.
Illustrative Quantitative Data for a Hypothetical Synthetic D-Serine Peptide (DSP-1)
| Parameter | Value | Target | Rationale |
| Binding Affinity (Ki) | 50 nM | GluN2B-containing NMDA receptors | Demonstrates high-affinity binding to the target receptor subtype. |
| IC50 | 150 nM | NMDA-induced calcium influx in cultured neurons | Shows functional antagonism of receptor activity. |
| Selectivity | >10-fold selective for GluN2B over GluN2A | NMDA receptor subtypes | Highlights the potential for reduced side effects compared to non-selective antagonists. |
| In vivo Efficacy | 30% reduction in infarct volume in a mouse model of stroke | Neuroprotection | Demonstrates potential therapeutic utility in a relevant disease model. |
Experimental Protocols
Protocol 1: In Vitro Characterization of a D-Serine Containing Peptide's Effect on Neuronal Calcium Channels using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a D-serine containing peptide (e.g., ω-agatoxin IVB) on voltage-gated calcium channels in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., rat cerebellar granule neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal pipette solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
D-serine containing peptide stock solution
-
Perfusion system
Methodology:
-
Prepare cultured neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and approach a neuron to form a gigaohm seal.
-
Establish the whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline calcium currents in the absence of the peptide.
-
Apply the D-serine containing peptide at various concentrations via the perfusion system.
-
Record calcium currents at each peptide concentration, allowing for equilibration at each step.
-
Wash out the peptide to assess the reversibility of the effect.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
Protocol 2: Assessing the Neuroprotective Effect of a Synthetic D-Serine Containing NMDA Receptor Antagonist Peptide in an In Vitro Model of Excitotoxicity
Objective: To evaluate the ability of a synthetic D-serine containing peptide to protect neurons from NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neuron culture
-
NMDA
-
Synthetic D-serine containing peptide
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Culture medium and supplements
-
Plate reader
Methodology:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Prepare solutions of NMDA and the synthetic D-serine peptide in culture medium.
-
Pre-incubate the neurons with various concentrations of the synthetic D-serine peptide for 1 hour.
-
Induce excitotoxicity by adding a toxic concentration of NMDA (e.g., 100 µM) to the wells. Include control wells with no NMDA and wells with NMDA but no peptide.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of neuroprotection conferred by the peptide at each concentration compared to the NMDA-only control.
Protocol 3: Synthesis of a D-Serine Containing Peptide using Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a custom peptide containing a D-serine residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (or other coupling reagent)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like HBTU and a base like DIPEA in DMF.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. When the D-serine residue is to be added, use Fmoc-D-Ser(tBu)-OH.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash and dry the resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: D-Serine signaling at the glutamatergic synapse.
Caption: Mechanism of action of ω-agatoxin IVB.
Caption: Workflow for assessing peptide neuroprotection.
References
- 1. Cyclo(-Arg-Gly-Asp-D-Tyr-Cys) peptide [novoprolabs.com]
- 2. Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P-type calcium channels blocked by the spider toxin omega-Aga-IVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omega-Agatoxin IVA | Calcium channels Blocker | Hello Bio [hellobio.com]
Application Notes: Synthesis of Glycopeptide Mimetics Using Boc-D-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptide mimetics are a class of molecules designed to imitate natural glycopeptides, which play crucial roles in various biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. The synthesis of these mimetics is a key strategy in drug discovery, aiming to develop novel therapeutics with improved stability, bioavailability, and efficacy. This document provides a detailed protocol for the synthesis of O-linked glycopeptide mimetics utilizing Boc-D-Ser(Bzl)-OH within a solid-phase peptide synthesis (SPPS) framework. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for peptide synthesis. In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups, such as the benzyl ether for the serine hydroxyl group, are removed under stronger acidic conditions at the final cleavage step.
It is important to note that the user-specified reagent "Boc-D-Ser(Tos)-O-Bzl" appears to contain a non-standard protecting group for the serine side chain. The tosyl (Tos) group is not commonly used for the hydroxyl function of serine in this context; it is more typically employed for the guanidino group of arginine. Therefore, this protocol will proceed with the standard and widely used derivative, Boc-D-Ser(Bzl)-OH , where the benzyl group protects the serine side chain.
Principle of the Method
The synthesis of glycopeptide mimetics via Boc-SPPS involves a cyclical process of Nα-Boc deprotection and amino acid coupling, followed by a final cleavage and global deprotection step. The key stages are:
-
Resin Preparation: The synthesis begins with a solid support, typically a Merrifield or PAM resin, to which the C-terminal amino acid is anchored.
-
Iterative Deprotection and Coupling: The peptide chain is elongated through a series of cycles. Each cycle consists of the removal of the Nα-Boc group with a moderate acid, such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid, including Boc-D-Ser(Bzl)-OH, using an activating agent.
-
Glycosylation (Post-Synthetic or Building Block Approach): For glycopeptide mimetics, the carbohydrate moiety can be introduced in two main ways: by glycosylating the peptide on the resin after chain assembly (post-synthetic glycosylation) or by using pre-glycosylated amino acid building blocks during the synthesis. This protocol will focus on the use of Boc-D-Ser(Bzl)-OH as a precursor for subsequent on-resin modifications or as a placeholder for a future glycosylation step, which is a common strategy in the synthesis of glycopeptide mimetics.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on serine) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification and Analysis: The crude glycopeptide mimetic is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a model glycopeptide mimetic.
Table 1: Reagents and Solvents for Boc-SPPS
| Reagent/Solvent | Purpose | Concentration/Amount |
| Merrifield Resin | Solid Support | 1.0 g (0.5-1.0 mmol/g substitution) |
| Boc-Amino Acids | Building Blocks | 2.0 equivalents (relative to resin substitution) |
| Dichloromethane (DCM) | Solvent (washing, coupling) | As required |
| N,N-Dimethylformamide (DMF) | Solvent (washing, coupling) | As required |
| Trifluoroacetic Acid (TFA) | Boc Deprotection | 50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | Neutralization | 5% (v/v) in DCM |
| HBTU/HOBt | Coupling Reagents | 2.0 equivalents each |
| Anhydrous HF or TFMSA | Cleavage and Deprotection | 10 mL per gram of resin |
| Anisole/Thioanisole | Scavengers | 5-10% (v/v) in cleavage cocktail |
Table 2: Typical Reaction Conditions for a Single SPPS Cycle
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DCM | 30 min | Room Temperature |
| Boc Deprotection | 50% TFA in DCM | 2 x 15 min | Room Temperature |
| Washing | DCM, DMF | 5 x 1 min each | Room Temperature |
| Neutralization | 5% DIEA in DCM | 2 x 2 min | Room Temperature |
| Washing | DCM, DMF | 5 x 1 min each | Room Temperature |
| Coupling | Boc-AA, HBTU/HOBt, DIEA in DMF | 1-2 hours | Room Temperature |
| Washing | DMF, DCM | 5 x 1 min each | Room Temperature |
Table 3: Final Cleavage and Purification Parameters
| Step | Reagent/Solvent | Time | Temperature | Expected Yield (crude) |
| Cleavage | Anhydrous HF with 10% anisole | 1 hour | 0 °C | 70-90% |
| Precipitation | Cold diethyl ether | 30 min | 0 °C | - |
| Purification | RP-HPLC (C18 column) | Gradient elution | Room Temperature | 10-30% (purified) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
-
Resin Preparation:
-
Place 1.0 g of Merrifield resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Anchoring):
-
Dissolve the cesium salt of the first Boc-protected amino acid in DMF.
-
Add the solution to the resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM to remove unreacted amino acid.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20-30 minutes.[1]
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Treat the resin with 5% DIEA in DCM for 2 minutes (2x).[1]
-
Washing: Wash the resin with DCM (5x).
-
Coupling: Dissolve 2.0 equivalents of the next Boc-amino acid (e.g., Boc-D-Ser(Bzl)-OH) and 2.0 equivalents of HOBt in DMF. Add this solution to the resin. Add 2.0 equivalents of DIC and shake at room temperature for 1-2 hours. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection
-
Preparation:
-
Dry the peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole (1.0 mL per gram of resin).
-
-
HF Cleavage:
-
Work-up:
-
Remove the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile or acetic acid.
-
Purify the peptide by preparative RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC.
-
-
Analysis:
Mandatory Visualization
Synthesis Workflow
References
- 1. peptide.com [peptide.com]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Ser(Tos)-O-Bzl Coupling
Welcome to the technical support center for troubleshooting issues related to the coupling of Boc-D-Ser(Tos)-O-Bzl in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: this compound is considered a sterically hindered amino acid due to the bulky tert-butyloxycarbonyl (Boc) group on the amine, and the large Tosyl (Tos) and Benzyl (Bzl) protecting groups on the serine side chain. This steric hindrance can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling reactions.
Q2: How can I monitor the completeness of the coupling reaction?
A2: The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired peptide to deletion sequences.
Q3: What are the potential side reactions associated with this compound coupling?
A3: Besides incomplete coupling leading to deletion sequences, potential side reactions include racemization, although this is generally minimized by the urethane structure of the Boc group. If the coupling is significantly slow, aggregation of the peptide chains on the resin can become a major issue, further hindering subsequent deprotection and coupling steps.[1]
Q4: When should I consider using a "capping" step?
A4: A capping step is recommended after the coupling of a difficult amino acid like this compound, especially if the ninhydrin test indicates the presence of unreacted amines. Capping, typically with acetic anhydride, acetylates these unreacted amines, preventing them from reacting in subsequent coupling cycles and forming deletion peptides. This simplifies the final purification of the target peptide.
Troubleshooting Guide for Incomplete Coupling
Incomplete coupling of this compound is a common issue that can significantly impact the yield and purity of your final peptide. The following guide provides a systematic approach to troubleshoot and optimize the coupling reaction.
Problem: Positive Ninhydrin Test After Coupling
A positive ninhydrin test indicates the presence of unreacted free amines on the peptide-resin, signifying an incomplete coupling reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Solutions and Optimization Strategies
| Strategy | Description | Recommendation |
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid. This can often drive the reaction to completion. | This should be the first course of action for a positive ninhydrin test. |
| Change Coupling Reagent | Switch to a more potent coupling reagent that is less sensitive to steric hindrance. | HBTU and PyBOP are generally more effective than DCC/HOBt for hindered amino acids.[2] |
| Increase Reaction Time | Extend the coupling reaction time to allow more time for the sterically hindered components to react. | Increase the standard 2-hour coupling time to 4-6 hours, or even overnight for particularly difficult couplings. |
| Elevate Temperature | Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. | Perform the coupling at a moderately elevated temperature, for example, 30-40°C. Monitor for potential side reactions. |
| Solvent Modification | The choice of solvent can impact the swelling of the resin and the solubility of the peptide chain, affecting reaction kinetics. | N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used as alternatives or additives to the standard Dichloromethane (DCM) or Dimethylformamide (DMF) to improve solvation.[1] |
| Capping | Acetylate any unreacted N-terminal amines to prevent the formation of deletion sequences. | Use acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) after an incomplete coupling that cannot be resolved by recoupling. |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
-
Initial Coupling:
-
Swell the peptide-resin in DCM.
-
Pre-activate a 3-fold molar excess of this compound with a 3-fold molar excess of HBTU and a 6-fold molar excess of DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Ninhydrin Test:
-
Take a small sample of the resin beads and perform a ninhydrin test.
-
-
Recoupling (if ninhydrin test is positive):
-
Repeat the pre-activation and coupling steps with fresh reagents.
-
Wash the resin as described previously.
-
-
Final Ninhydrin Test:
-
Perform a final ninhydrin test to confirm the completion of the reaction.
-
Protocol 2: Capping of Unreacted Amines
-
Preparation:
-
Wash the peptide-resin with DMF.
-
-
Capping Reaction:
-
Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 1:2:7 v/v/v ratio).
-
Add the capping solution to the resin and shake for 30 minutes at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM.
-
-
Confirmation:
-
A ninhydrin test should be negative after a successful capping reaction.
-
Signaling Pathways and Workflows
Peptide Elongation Cycle
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using Boc chemistry.
Caption: A single cycle of solid-phase peptide synthesis.
This technical support guide provides a comprehensive overview of the challenges and solutions for the incomplete coupling of this compound. By systematically applying the troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and success of their peptide synthesis endeavors.
References
Technical Support Center: Premature Deprotection of Tosyl Group in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on challenges encountered during peptide synthesis. This section focuses on the stability of the tosyl (Ts) protecting group, particularly in the context of potential premature deprotection.
Troubleshooting Guide: Premature Tosyl Group Deprotection
Issue: Unexpected cleavage of the tosyl (Ts) protecting group from arginine residues during Solid-Phase Peptide Synthesis (SPPS).
Initial Assessment: Premature deprotection of the tosyl group is an infrequent event under standard SPPS protocols. The tosyl group is known for its high stability.[1] It is crucial to first confirm that the observed issue is indeed premature deprotection and not a result of other side reactions or impurities.
Diagram: Troubleshooting Workflow for Suspected Premature Tosyl Deprotection
References
Technical Support Center: Boc-D-Ser(Tos)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the coupling of Boc-D-Ser(Tos)-OH with a benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the coupling of Boc-D-Ser(Tos)-OH?
The two main side reactions encountered during the coupling of Boc-D-Ser(Tos)-OH are β-elimination and racemization . These side reactions can significantly reduce the yield of the desired product and complicate the purification process.
Q2: What is β-elimination and why does it occur with Boc-D-Ser(Tos)-OH?
β-elimination is a base-catalyzed reaction that results in the formation of a dehydroalanine (Dha) residue from the serine residue. The tosyl group on the side chain of serine is a good leaving group, and in the presence of a base, a proton can be abstracted from the α-carbon, leading to the elimination of the tosyl group and the formation of a double bond.
Q3: What is racemization in the context of Boc-D-Ser(Tos)-OH coupling?
Racemization is the conversion of the D-enantiomer of serine into a mixture of D- and L-enantiomers. During the activation of the carboxylic acid of Boc-D-Ser(Tos)-OH for coupling, an intermediate oxazolinone can form. This oxazolinone is prone to tautomerization, which leads to the loss of stereochemical integrity at the α-carbon.
Q4: How can I detect the presence of these side products in my reaction mixture?
The presence of β-elimination and racemization byproducts can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Comparison of the retention times of the reaction mixture with standards of the desired product and potential side products.
-
Mass Spectrometry (MS): Identification of the molecular weights of the desired product and the dehydroalanine-containing peptide. Racemization will result in diastereomeric peptides that may be separable by chiral chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the proton and carbon spectra can reveal the presence of the characteristic signals of the dehydroalanine residue or the diastereomeric products resulting from racemization.
Troubleshooting Guide
This guide provides specific troubleshooting advice for minimizing β-elimination and racemization during the coupling of Boc-D-Ser(Tos)-OH.
Issue 1: Low Yield of Desired Product due to β-Elimination
Symptoms:
-
Presence of a significant peak in the HPLC chromatogram corresponding to the dehydroalanine-containing peptide.
-
Mass spectrometry data shows a molecular ion corresponding to the peptide with a dehydroalanine residue instead of the Ser(Tos) residue.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Strong Base: The use of strong tertiary amine bases like DBU or excess DIEA can promote β-elimination. | Use a weaker, more sterically hindered base such as diisopropylethylamine (DIEA) in stoichiometric amounts or 2,4,6-collidine. |
| High Temperature: Elevated reaction temperatures can accelerate the rate of β-elimination. | Perform the coupling reaction at a lower temperature, typically 0 °C to room temperature. |
| Prolonged Reaction Time: Longer exposure to basic conditions increases the likelihood of β-elimination. | Monitor the reaction progress by HPLC and quench the reaction as soon as the starting material is consumed. |
| Coupling Reagent: Some coupling reagents, particularly those that generate highly reactive intermediates, can exacerbate β-elimination in the presence of a base. | Choose a coupling reagent less prone to promoting β-elimination, such as a carbodiimide-based reagent in combination with an additive. |
Issue 2: Presence of Diastereomeric Impurities due to Racemization
Symptoms:
-
Broad or multiple peaks for the desired product in the HPLC chromatogram.
-
Difficulty in purifying the final peptide due to the presence of diastereomers.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Coupling Reagent: Urionium/aminium-based coupling reagents like HBTU and HATU can lead to higher levels of racemization, especially when used with a strong base. | Employ a carbodiimide-based coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive. |
| Lack of Additive: Performing the coupling reaction without an additive that can trap the activated intermediate can lead to oxazolinone formation and subsequent racemization. | Add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction mixture. These additives react with the activated amino acid to form an active ester that is less prone to racemization. |
| Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization. | Minimize the pre-activation time or perform the coupling in situ by adding all components at the same time. |
| Base: The choice and amount of base can influence the rate of racemization. | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIEA. |
Experimental Protocols
Recommended Protocol for Minimizing Side Reactions
This protocol is designed to minimize both β-elimination and racemization during the coupling of Boc-D-Ser(Tos)-OH to a benzyl ester of an amino acid or peptide (H-AA-OBzl).
Materials:
-
Boc-D-Ser(Tos)-OH
-
H-AA-OBzl (as a hydrochloride or trifluoroacetate salt)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve Boc-D-Ser(Tos)-OH (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.0 eq.) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve H-AA-OBzl (1.0 eq.) in anhydrous DCM or DMF.
-
If the amine is a salt, add DIEA (1.0 eq.) to neutralize it and stir for a few minutes.
-
Add the neutralized amine solution to the activated Boc-D-Ser(Tos)-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic phase with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Desired coupling reaction workflow.
Caption: Mechanism of β-elimination side reaction.
Caption: Mechanism of racemization via oxazolinone formation.
Technical Support Center: Optimizing Coupling Conditions for Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Sterically hindered amino acids possess bulky side chains or substitution at the α-carbon or N-terminus, which physically obstructs the approach of reagents to the reactive carboxyl and amino groups. This hindrance slows down the rate of peptide bond formation and can lead to incomplete reactions. Examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), N-methylated amino acids, and amino acids with bulky side chains such as Valine and Isoleucine, especially when the branching is close to the peptide backbone.[1]
Q2: Why do standard coupling protocols often fail for hindered amino acids?
A2: Standard coupling protocols, often optimized for proteinogenic amino acids, may be too slow or inefficient to overcome the steric bulk of hindered residues. Reagents like DCC/HOBt can be ineffective, leading to low yields and the formation of side products.[2] The high activation energy required for the coupling of two sterically hindered amino acids necessitates the use of more potent coupling reagents and optimized reaction conditions.
Q3: What are the most effective types of coupling reagents for hindered amino acids?
A3: Uranyl/phosphonium salt-based reagents are generally the most effective for coupling sterically hindered amino acids. Reagents such as HATU, HBTU, PyBOP, and COMU are widely used due to their high reactivity.[3][4][5] For particularly challenging couplings, such as Aib-Aib, reagents like PyBroP and the use of amino acid fluorides have shown good results.[5]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives are crucial in peptide coupling for two main reasons: they act as racemization suppressors and can enhance the reaction rate.[6]
-
HOBt (Hydroxybenzotriazole): A classic additive that forms an active ester, reducing racemization.
-
HOAt (Hydroxyazabenzotriazole): More reactive than HOBt due to the presence of a pyridine nitrogen, which can assist in the coupling reaction, making it highly efficient.[7]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and effective alternative to HOBt and HOAt. It has been shown to provide excellent performance, sometimes comparable to or even better than HOAt, especially in terms of reducing racemization and improving solubility.[1][3]
Q5: How can I monitor the completion of a coupling reaction with a hindered amino acid?
A5: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the solid support.[8][9] A negative Kaiser test (colorless or yellow beads) indicates a complete coupling reaction. However, it is not reliable for N-methylated or other secondary amines. In such cases, alternative tests like the Isatin or Chloranil test should be used.[8] For quantitative analysis, LC-MS of a small, cleaved sample of the resin-bound peptide can be performed.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance of the amino acid. 3. Suboptimal reaction time or temperature. 4. Poor swelling of the resin. 5. Aggregation of the peptide chain. | 1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU, PyAOP).[5][7] 2. Double couple the amino acid (repeat the coupling step). 3. Increase the reaction time (e.g., from 1 hour to 2-4 hours or overnight for very difficult couplings).[10] 4. Consider microwave-assisted synthesis to increase reaction kinetics. 5. Ensure adequate resin swelling in the appropriate solvent (e.g., DMF or NMP) before coupling. 6. Use additives like DBU or solvents like NMP to disrupt aggregation. |
| Low Yield of Final Peptide | 1. Cumulative incomplete couplings throughout the synthesis. 2. Side reactions such as racemization or formation of deletion sequences. 3. Premature cleavage of the peptide from the resin. | 1. Monitor each coupling step carefully (e.g., with the Kaiser test) and perform recoupling when necessary.[8][9] 2. Use a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains and prevent the formation of deletion sequences. 3. Choose coupling reagents and additives known to suppress racemization (e.g., COMU, HOAt).[3][6] 4. Ensure the linker and resin are stable to the reaction conditions. |
| Presence of Deletion Sequences in Final Product | Unreacted amino groups from an incomplete coupling step reacting in a subsequent coupling cycle. | Implement a capping step after each coupling reaction using acetic anhydride and a base like DIPEA in DMF. This will acetylate any unreacted N-terminal amines, preventing them from participating in the next coupling cycle. |
| Racemization of the Coupled Amino Acid | 1. Over-activation of the amino acid. 2. Prolonged reaction times at elevated temperatures. 3. Use of a strong base. | 1. Use a racemization-suppressing additive like HOAt or OxymaPure.[1][6] 2. Minimize pre-activation times. 3. Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[5] 4. Avoid excessively long coupling times, especially when using highly reactive reagents like HATU. |
Quantitative Data on Coupling Reagents
The choice of coupling reagent significantly impacts the yield and purity of peptides containing hindered amino acids. Below is a comparison of commonly used reagents.
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent | Additive | Base | Typical Reaction Time | Yield for Aib-Aib Coupling | Key Advantages | Potential Issues |
| HATU | (HOAt) | DIPEA/NMM | 30 min - 2 hr | High | High reactivity, suitable for most hindered couplings.[5] | Can cause guanidinylation of the N-terminus if used in excess.[5] Potential for racemization with long reaction times. |
| HBTU | (HOBt) | DIPEA/NMM | 1 - 4 hr | Moderate to High | Good general-purpose reagent, less expensive than HATU. | Less effective than HATU for extremely hindered couplings.[4] |
| PyBOP | (HOBt) | DIPEA/NMM | 1 - 4 hr | Good | Does not form guanidinium byproducts.[5] | Can be less effective for N-methyl amino acids.[5] |
| COMU | (OxymaPure) | DIPEA/NMM | 30 min - 2 hr | High | High efficiency, safer (non-explosive) alternative to HBTU/HATU, good solubility.[3][6] | Can be less effective than HCTU in some cases.[4] |
| PyBroP | None | DIPEA/DMAP | 1 - 3 hr | Very High | Very effective for the most difficult couplings, including Aib-Aib.[8] | High reactivity can lead to side reactions if not controlled. |
| DIC/Oxyma | OxymaPure | N/A | 2 - 12 hr | High | Cost-effective, low racemization, good for automated synthesis.[1] | Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid
This protocol describes a general procedure for coupling a sterically hindered amino acid to a resin-bound peptide using HATU.
-
Resin Preparation: Swell the resin (containing the N-terminally deprotected peptide) in DMF for at least 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add a base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents), to the activation solution and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1 to 4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This protocol outlines the steps for performing the Kaiser test to qualitatively assess the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Colorless or faint blue solution, colorless beads: Coupling is complete.
-
Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending the coupling time or capping.
-
Light blue solution, dark blue beads: Coupling is incomplete. A recoupling is necessary.
-
Intense blue solution and beads: Coupling has failed. Check reagents and protocol.
-
Visualizations
Caption: Experimental workflow for coupling hindered amino acids.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing racemization of D-serine during synthesis
Welcome to the technical support center for D-serine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of D-serine during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of D-serine racemization during synthesis?
A1: The primary cause of racemization in D-serine, particularly during peptide synthesis, is the formation of an unstable oxazolone intermediate. This occurs when the carboxyl group of an N-protected serine is activated for coupling. The oxazolone's α-proton is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. Another significant cause is base-catalyzed enolization of the α-proton, which is exacerbated by strong bases and polar aprotic solvents.
Q2: Which protecting groups are best for minimizing racemization of D-serine?
A2: The choice of protecting group for the α-amino group is critical. While urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are standard, they can still permit racemization under certain conditions.[1][2] For the hydroxyl side chain, protecting groups such as tert-butyl (tBu) or benzyl (Bzl) are commonly used to prevent side reactions, though their direct impact on α-carbon racemization is less pronounced than the N-terminal protecting group.[1][3] A newer, thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has been shown to significantly suppress racemization compared to Fmoc, especially for sensitive amino acids like serine.[4]
Q3: How do reaction conditions like solvent and temperature affect racemization?
A3: Reaction conditions play a crucial role.
-
Solvents: Polar aprotic solvents like DMF and NMP can promote racemization. Less polar solvents such as dichloromethane (DCM) are often preferred.
-
Temperature: Higher temperatures, often used in microwave-assisted peptide synthesis, can increase the rate of racemization.[5] It is advisable to perform coupling reactions at lower temperatures when racemization is a concern.
-
pH: Basic conditions significantly accelerate racemization. Therefore, it is crucial to avoid strong bases. If a base is necessary, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used sparingly. Maintaining a neutral or slightly acidic pH is generally recommended.[6]
Q4: Which peptide coupling reagents and additives are recommended to prevent racemization?
A4: The selection of coupling reagents and additives is critical.
-
Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are effective but should always be used with a racemization-suppressing additive.[7]
-
Additives: Additives form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. 1-Hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) have been widely used, but due to their potential explosive properties, safer alternatives are now preferred.[7] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a highly effective and non-explosive additive that minimizes racemization.[7][8]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and COMU are generally efficient. COMU, which incorporates an Oxyma moiety, has been shown to be particularly effective at suppressing racemization and is highly soluble in common solvents.[8][9]
Troubleshooting Guides
Problem 1: Significant L-serine impurity detected in my D-serine product after peptide coupling.
-
Possible Cause: Racemization during the activation/coupling step.
-
Solutions:
-
Review your coupling reagent and additive. If you are using a carbodiimide alone, add an equivalent of OxymaPure or HOAt. If using a uronium/aminium salt, consider switching to COMU.[8][9]
-
Lower the reaction temperature. If the reaction is being performed at room temperature or higher, try running it at 0 °C.
-
Change the solvent. If using DMF or NMP, switch to DCM or a less polar solvent mixture.
-
Reduce the amount of base. Use no more than one equivalent of a hindered base like DIPEA, or consider a base-free protocol if possible.[7]
-
Pre-activation time. Minimize the time the carboxylic acid is activated before the amine component is introduced.
-
Problem 2: My protected D-serine is showing signs of racemization even before coupling.
-
Possible Cause: Instability of the protected amino acid, potentially due to the workup or storage conditions.
-
Solutions:
-
Check the pH during workup. Avoid strongly basic conditions (pH > 8) during aqueous washes. Use a mild base like sodium bicarbonate if necessary.
-
Storage: Store the protected D-serine derivative in a cool, dry place. Long-term storage in solution, especially in polar aprotic solvents, should be avoided.
-
Protecting Group Choice: If racemization is persistent, consider using a more robust protecting group strategy, such as the DNPBS group, which is more resistant to racemization upon activation.[4]
-
Quantitative Data Summary
The following tables summarize the extent of racemization of serine under various peptide coupling conditions.
Table 1: Comparison of Coupling Reagents on Serine Racemization
| N-Protected Serine | Coupling Reagent/Additive | Base | % D-isomer formed from L-isomer | Reference |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | NMM | >1% | [4] |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | - | Negligible | [4] |
| Fmoc-L-Ser(tBu)-OH | EDCl / HOBt | - | Negligible | [4] |
| DNPBS-L-Ser(tBu)-OH | All tested | - | No obvious racemization | [4] |
Note: Data is often presented for the L-to-D conversion, but the principles are directly applicable to preventing D-to-L racemization.
Experimental Protocols
Protocol 1: Fmoc Protection of D-Serine
This protocol describes the protection of the α-amino group of D-serine with Fmoc-OSu.
-
Dissolution: Dissolve D-serine (1 equivalent) in a 10% aqueous solution of sodium carbonate. Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Agent: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 equivalents) in dioxane or acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the D-serine solution over 30-60 minutes, ensuring the temperature remains at 0 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity using NMR and mass spectrometry. Assess enantiomeric purity via chiral HPLC.
Protocol 2: Racemization-Resistant Peptide Coupling of Fmoc-D-Ser(tBu)-OH
This protocol details a peptide coupling step designed to minimize racemization.
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine. Swell the resin in DCM for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DCM. Stir at 0 °C for 5-10 minutes. Note: Avoid prolonged activation times.
-
Coupling: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again to remove any unreacted reagents and byproducts.
-
Analysis: After cleavage from the resin, analyze the crude peptide for enantiomeric purity using chiral HPLC.
Protocol 3: Chiral HPLC Analysis of D/L-Serine
This method allows for the separation and quantification of D- and L-serine enantiomers.
-
Derivatization (Pre-column):
-
React the serine sample with a solution of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomers.[10]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector.
-
-
Alternative Direct Method:
Visualizations
Caption: Mechanism of D-serine racemization during peptide coupling.
Caption: Troubleshooting flowchart for D-serine racemization.
Caption: General workflow for synthesis involving D-serine.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. PH's reaction to peptides and their performance in experiments - MOL Changes [molchanges.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Peptides Containing D-Ser(Tos)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides containing D-Ser(Tos).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of peptides containing D-Ser(Tos)?
A1: During the synthesis of peptides containing D-Ser(Tos), several types of impurities can arise. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncation sequences: Peptides that were not fully elongated during synthesis.
-
Incomplete deprotection: Peptides where protecting groups on other amino acid side chains have not been fully removed.
-
Diastereomeric impurities: If the L-Ser(Tos) enantiomer is present as an impurity in the D-Ser(Tos) building block, this will result in the synthesis of a difficult-to-separate diastereomeric peptide.
-
-
D-Ser(Tos) Specific Impurities:
-
O-Sulfonated adducts: Under certain conditions, side reactions can lead to modifications of the tosyl group.
-
Premature deprotection: Although the tosyl group is generally stable, some loss may occur during repeated acid treatments in solid-phase peptide synthesis (SPPS), leading to peptides with a free hydroxyl group on the D-Serine.
-
-
Purification-Related Impurities:
-
Trifluoroacetic acid (TFA) adducts: Residual TFA from the cleavage and mobile phase can form adducts with the peptide.
-
Oxidized peptides: If the peptide sequence contains methionine or cysteine, oxidation can occur during handling and purification.
-
Q2: What are the key considerations for developing an RP-HPLC method for purifying a D-Ser(Tos)-containing peptide?
A2: Method development for purifying D-Ser(Tos)-containing peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) should focus on the following:
-
Column Selection: A C18 stationary phase is typically the first choice for peptide purification. For very hydrophobic peptides, a C8 or C4 column might provide better resolution. The pore size of the silica should be appropriate for the size of the peptide (e.g., 100-120 Å for smaller peptides, 300 Å for larger peptides).
-
Mobile Phase: The standard mobile phases are Water (A) and Acetonitrile (B), both containing an ion-pairing agent.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common choice. It aids in protonating the peptide and improving peak shape. For peptides sensitive to TFA, formic acid (0.1%) can be an alternative, though it may result in broader peaks.
-
-
Gradient Optimization: A shallow gradient is often necessary to separate closely eluting impurities. A typical starting point is a linear gradient from 5-10% B to 60-70% B over 30-60 minutes.
-
Flow Rate: The flow rate should be optimized for the column diameter. For analytical columns (e.g., 4.6 mm ID), a flow rate of 1 mL/min is standard. For preparative columns, the flow rate is scaled up accordingly.
-
Detection: UV detection at 214 nm and 280 nm is standard. 214 nm detects the peptide backbone, while 280 nm is used for peptides containing tryptophan or tyrosine.
Q3: My D-Ser(Tos) peptide is showing poor solubility. How can I address this?
A3: Poor solubility of protected peptides is a common issue. Here are some strategies to address this:
-
Dissolution Solvent: Initially, try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the HPLC mobile phase.
-
Mobile Phase Modification: For peptides that are difficult to dissolve in standard aqueous/acetonitrile mobile phases, consider starting with a higher initial percentage of the organic solvent (B).
-
Aggregation Disruption: Peptide aggregation can lead to poor solubility and difficult purification. Using "magic mixtures" of solvents like DCM/DMF/NMP with additives like Triton X-100 during the final steps before purification can sometimes help to disrupt aggregates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Secondary interactions with the silica support. 2. Sub-optimal mobile phase pH. 3. Column degradation. 4. High injection volume or sample concentration. | 1. Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions. 2. For peptides with multiple acidic or basic residues, consider using a different ion-pairing agent or adjusting the mobile phase pH. 3. Flush the column with a strong solvent wash or replace the column if it is old or has been used extensively. 4. Reduce the injection volume or dilute the sample. |
| Poor Resolution of Impurities | 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Co-eluting diastereomers (L-Ser(Tos) impurity). | 1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different manufacturer to exploit selectivity differences. 3. If diastereomers are suspected, a chiral separation method may be necessary. This often requires specialized chiral columns. |
| Multiple Peaks in Mass Spectrometry of a "Pure" HPLC Fraction | 1. In-source fragmentation or adduct formation in the mass spectrometer. 2. On-column degradation of the peptide. 3. Partial loss of the tosyl group during purification. | 1. Optimize mass spectrometer source conditions. Check for common adducts (e.g., +Na, +K). 2. If the peptide is sensitive to acidic conditions, consider using a less acidic mobile phase modifier like formic acid. 3. Analyze the mass spectrum for a peak corresponding to the peptide without the tosyl group (mass difference of 154.2 Da). |
| Low Recovery of the Peptide | 1. Irreversible adsorption to the column. 2. Precipitation of the peptide on the column. 3. Peptide is unstable in the mobile phase. | 1. Flush the column with a high percentage of organic solvent, potentially with a small amount of acid. 2. Ensure the peptide is fully dissolved in the injection solvent and that the initial mobile phase conditions are not causing precipitation. 3. Analyze the stability of the peptide in the mobile phase over time by re-injecting a sample after several hours. |
Data Presentation
Table 1: Illustrative RP-HPLC Analysis of a Crude and Purified D-Ser(Tos)-Containing Peptide
| Parameter | Crude Peptide | Purified Peptide |
| Main Peak Retention Time (min) | 25.4 | 25.4 |
| Purity by UV at 214 nm (%) | 65.2 | 98.5 |
| Major Impurity 1 (min) | 24.8 (Deletion product) | Not Detected |
| Major Impurity 2 (min) | 26.1 (Diastereomer) | 0.5% |
| Yield (%) | N/A | 35 |
Note: This data is for illustrative purposes only.
Table 2: Illustrative Comparison of Purification Conditions for a D-Ser(Tos)-Containing Peptide
| Condition | Column | Mobile Phase Modifier | Gradient (B/min) | Resulting Purity (%) |
| 1 | C18, 5 µm, 120 Å | 0.1% TFA | 1.0% | 97.2 |
| 2 | C18, 5 µm, 120 Å | 0.1% TFA | 0.5% | 98.5 |
| 3 | C8, 5 µm, 120 Å | 0.1% TFA | 1.0% | 96.8 |
| 4 | C18, 5 µm, 120 Å | 0.1% Formic Acid | 1.0% | 95.5 (with peak broadening) |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a D-Ser(Tos)-Containing Peptide
-
Sample Preparation:
-
Weigh approximately 10 mg of the crude lyophilized peptide.
-
Dissolve the peptide in 100 µL of DMSO.
-
Add 900 µL of Mobile Phase A (0.1% TFA in water) to the dissolved peptide.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18, 10 µm, 120 Å, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 15 mL/min.
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-65 min: 10% to 60% B
-
65-70 min: 60% to 90% B
-
70-75 min: 90% B
-
75-80 min: 90% to 10% B
-
80-90 min: 10% B (re-equilibration)
-
-
Injection Volume: 1 mL.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Mandatory Visualizations
Caption: Workflow for the purification of D-Ser(Tos)-containing peptides.
Caption: Troubleshooting decision tree for D-Ser(Tos) peptide purification.
Technical Support Center: Compatibility of Boc-D-Ser(Tos)-O-Bzl with Other Protecting Groups
Welcome to the technical support center for the use of Boc-D-Ser(Tos)-O-Bzl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the compatibility and selective deprotection of the Boc, Tosyl (Tos), and Benzyl (Bzl) protecting groups in the context of this versatile amino acid derivative. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general compatibility of the Boc, Tosyl, and Benzyl ester protecting groups in this compound?
The compatibility of the Boc, Tosyl (Tos), and Benzyl (Bzl) ester protecting groups in this compound is based on the principle of "quasi-orthogonality". While both Boc and Benzyl esters are acid-labile, their rates of cleavage differ significantly depending on the acid strength. The Tosyl group, on the other hand, is significantly more stable to acidic conditions and typically requires reductive cleavage.[1][2]
This differential lability allows for a degree of selective deprotection:
-
Boc Group: Readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[3][4]
-
Benzyl (Bzl) Ester: Removable by strong acids or, more commonly, through catalytic hydrogenolysis.[5][6]
-
Tosyl (Tos) Group: Generally stable to the acidic conditions used for Boc and Benzyl ester cleavage and is typically removed by strong reducing agents like sodium in liquid ammonia.[3]
Q2: Can I selectively remove the Boc group without affecting the Tosyl and Benzyl ester groups?
Yes, selective removal of the N-terminal Boc group is a standard procedure in Boc-based solid-phase peptide synthesis (SPPS). This is typically achieved by treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). While Benzyl esters are also acid-labile, they are significantly more stable to the conditions used for Boc deprotection. The Tosyl group is highly resistant to TFA treatment.[7]
Q3: What are the recommended conditions for the selective deprotection of each group?
The selective deprotection of each group requires specific reagents and conditions. The following diagram illustrates the orthogonal deprotection strategy for this compound.
Caption: Orthogonal deprotection strategy for this compound.
Q4: Are there any known incompatibilities with other common protecting groups?
-
Fmoc Group: The Boc group is orthogonal to the Fmoc group, as Boc is acid-labile and Fmoc is base-labile.[8] Therefore, this compound can be used in hybrid Boc/Fmoc strategies.
-
Cbz (Z) Group: The Cbz group is removed by hydrogenolysis, similar to the Benzyl ester. Therefore, they are not orthogonal. Selective removal would be challenging.[9]
-
tBu (tert-Butyl) Group: The tBu group is acid-labile and generally removed under similar or slightly stronger acidic conditions than Boc. Therefore, selectivity can be difficult to achieve.
Troubleshooting Guides
Problem 1: Premature cleavage of the Benzyl ester during Boc deprotection.
-
Symptom: Loss of the C-terminal Benzyl ester during the TFA treatment for Boc removal, leading to the free carboxylic acid.
-
Cause: Prolonged exposure to TFA or use of a high concentration of TFA can lead to partial cleavage of the Benzyl ester.
-
Solution:
-
Optimize TFA Concentration and Time: Use the lowest effective concentration of TFA for the shortest possible time to achieve complete Boc deprotection. A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes found the former to be more effective in preventing side reactions.[10]
-
Monitor the Reaction: Follow the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to stop the reaction as soon as the starting material is consumed.
-
Problem 2: Incomplete removal of the Tosyl group.
-
Symptom: The final peptide product retains the Tosyl group on the serine residue after deprotection.
-
Cause: The Tosyl group is very stable and requires strong reductive conditions for complete removal. Insufficient reducing agent or reaction time can lead to incomplete deprotection.
-
Solution:
-
Ensure Anhydrous Conditions: For sodium in liquid ammonia reduction, it is crucial to use anhydrous ammonia and solvents to ensure the efficiency of the reaction.
-
Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring by a suitable analytical method to confirm the complete removal of the Tosyl group.
-
Problem 3: Side reactions involving the tosylated serine.
-
Symptom: Formation of unexpected byproducts during the synthesis or deprotection steps.
-
Cause: The tosyl group is a good leaving group, and under certain conditions, the tosylated serine side chain can be susceptible to nucleophilic attack or elimination reactions.
-
Solution:
-
Avoid Strong Bases: Be cautious when using strong, non-hindered bases during the synthesis, as they might promote side reactions at the tosylated serine.
-
Use Scavengers: During strong acid cleavage (e.g., HF or TFMSA for other protecting groups), the use of scavengers is recommended to prevent side reactions.
-
Data Presentation
The following table summarizes the relative stability of the Boc, Benzyl ester, and Tosyl protecting groups under various deprotection conditions. The quantitative data is based on typical observations in peptide synthesis, and actual results may vary depending on the specific substrate and reaction conditions.
| Reagent/Condition | Boc | Benzyl (Bzl) Ester | Tosyl (Tos) |
| 20-50% TFA in DCM, RT, 30 min | ~100% Cleavage | < 5% Cleavage | < 1% Cleavage |
| 100% TFA, RT, 5 min | ~100% Cleavage | 5-10% Cleavage | < 1% Cleavage |
| H₂, 10% Pd/C, RT, 1-4 h | Stable | ~100% Cleavage | Stable |
| Na / liquid NH₃, -78 °C, 1-2 h | Cleaved | Cleaved | ~100% Cleavage |
| HF, 0 °C, 1 h | Cleaved | Cleaved | Cleaved |
| TFMSA, 0 °C, 1 h | Cleaved | Cleaved | Cleaved |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the N-terminal Boc group using trifluoroacetic acid (TFA).
Caption: Workflow for selective Boc deprotection.
Methodology:
-
Dissolve the Boc-protected peptide in dichloromethane (DCM) at a concentration of approximately 10-20 volumes (e.g., 1 g of peptide in 10-20 mL of DCM).
-
To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete removal of the Boc group.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene (2-3 times) can help to remove residual TFA.
-
The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization or further purified as required.
Protocol 2: Selective Deprotection of the Benzyl Ester Group by Catalytic Transfer Hydrogenolysis
This protocol describes the removal of the C-terminal Benzyl ester using catalytic transfer hydrogenolysis with formic acid as the hydrogen donor.[1][11]
Methodology:
-
Dissolve the peptide containing the Benzyl ester in a mixture of methanol and 4.4% formic acid.
-
To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
The reaction is typically complete within 5-30 minutes. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 3: Deprotection of the Tosyl Group by Sodium in Liquid Ammonia
This protocol describes the reductive cleavage of the Tosyl group from the serine side chain. Caution: This reaction involves the use of liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.
Methodology:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.
-
Dissolve the tosylated peptide in a minimal amount of a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Dissolve the residue in water, and purify the deprotected peptide by appropriate chromatographic techniques.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. youtube.com [youtube.com]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Boc-D-Ser(Tos)-O-Bzl Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of large-scale synthesis of Boc-D-Ser(Tos)-O-Bzl.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from issues in either the tosylation of Boc-D-Serine or the subsequent benzylation. This guide addresses common problems, their potential causes, and recommended solutions.
Step 1: Tosylation of Boc-D-Serine to Boc-D-Ser(Tos)-OH
Problem: Low Yield of Boc-D-Ser(Tos)-OH
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC. Extend the reaction time if starting material is still present. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Excess Reagents: Use a slight excess of tosyl chloride and the base (e.g., triethylamine or pyridine) to drive the reaction to completion. |
| Side Reactions | - Formation of Dichloromethane Adducts: When using dichloromethane (DCM) as a solvent with a base like triethylamine, the formation of byproducts can occur. Consider using an alternative aprotic solvent such as acetonitrile or tetrahydrofuran (THF). - Over-tosylation: While less common for the primary alcohol of serine, ensure precise control over the stoichiometry of tosyl chloride. - Formation of Alkyl Chlorides: The chloride ion byproduct from the tosylation reaction can sometimes act as a nucleophile and displace the tosylate group, especially if the tosylate is activated by electron-withdrawing groups. Using a non-coordinating base or a chloride scavenger may mitigate this.[1][2] |
| Degradation of Product | - Hydrolysis of Tosyl Ester: The tosyl group can be labile under certain pH conditions. Ensure anhydrous conditions during the reaction and work-up. Neutralize the reaction mixture carefully during workup to avoid hydrolysis. |
| Difficult Purification | - Co-eluting Impurities: Optimize the crystallization or chromatography conditions. A different solvent system for crystallization or a different mobile phase for chromatography might be necessary. - Residual Base: Ensure complete removal of the base (e.g., triethylamine, pyridine) during the aqueous work-up by performing multiple extractions with an acidic solution. |
Step 2: Benzylation of Boc-D-Ser(Tos)-OH to this compound
Problem: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time and/or Temperature: Monitor the reaction progress closely. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. - Choice of Base: A suitable base is crucial for deprotonating the carboxylic acid. Common bases include cesium carbonate or potassium carbonate. Ensure the base is finely powdered and well-dispersed. - Phase Transfer Catalyst: For large-scale reactions, the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate between the carboxylate salt and benzyl bromide, especially in a two-phase system. |
| Side Reactions | - Racemization: High temperatures and prolonged reaction times, especially in certain solvents like toluene, can lead to racemization of the chiral center.[3][4] It is advisable to keep the temperature as low as feasible while maintaining a reasonable reaction rate. Using a milder base can also help. - N-Alkylation: Although the Boc group is a good protecting group for the amine, under harsh conditions, some N-benzylation might occur. Ensure the reaction conditions are not overly basic. |
| Difficult Purification | - Removal of Benzyl Bromide: Excess benzyl bromide can be challenging to remove. Use a minimal excess and consider a quenching agent in the work-up. Distillation of the crude product under reduced pressure might be an option if the product is thermally stable. - Purification Method: Column chromatography is effective for purification. For large-scale operations, optimizing the solvent system for crystallization is often more practical and cost-effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the tosylation of Boc-D-Serine?
A1: While dichloromethane (DCM) is commonly used, it can lead to side reactions with bases like triethylamine. For large-scale synthesis, consider using other aprotic solvents like acetonitrile or tetrahydrofuran (THF) to minimize byproduct formation.[1] The choice of solvent can also affect the solubility of the starting materials and reagents, so it should be optimized for your specific conditions.
Q2: How can I minimize the risk of racemization during the benzylation step?
A2: Racemization is a significant concern, particularly at elevated temperatures.[3][4] To minimize this risk:
-
Use the lowest effective temperature for the reaction.
-
Avoid prolonged reaction times.
-
Choose a suitable solvent. For Fischer-Speier esterification of amino acids, hazardous solvents like benzene have been replaced with safer alternatives like cyclohexane to reduce racemization.[3][4]
-
Employ a milder base for the deprotonation of the carboxylic acid.
Q3: Is a phase transfer catalyst necessary for the benzylation reaction?
A3: While not always mandatory, a phase transfer catalyst like tetrabutylammonium bromide can be highly beneficial in large-scale synthesis. It facilitates the reaction between the ionic carboxylate and the organic benzyl bromide, potentially increasing the reaction rate and allowing for milder reaction conditions, which can in turn help to preserve the stereochemical integrity of the product.
Q4: What are the best practices for purifying the final product, this compound, on a large scale?
A4: For large-scale purification, crystallization is generally preferred over chromatography due to cost and scalability. You may need to screen various solvent systems to find one that provides good recovery and high purity. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, heptane) to induce crystallization. Seeding with a small crystal of pure product can also be beneficial.
Q5: Can the tosyl group be displaced by other nucleophiles present in the reaction mixture?
A5: Yes, the tosylate is a good leaving group. The chloride ion generated from the reaction of tosyl chloride can act as a nucleophile and displace the tosylate, forming a chlorinated byproduct.[1][2] This is more likely to occur if the tosylate is on a primary or activated alcohol. To mitigate this, you can use a base that does not introduce chloride ions or use a chloride scavenger.
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Ser(Tos)-OH
-
Dissolution: Dissolve Boc-D-Serine in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) in a reaction vessel equipped with a stirrer, thermometer, and an inert gas inlet.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a suitable base (e.g., 1.2 equivalents of triethylamine or pyridine) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Salt Formation: Dissolve Boc-D-Ser(Tos)-OH in a suitable solvent (e.g., DMF or acetonitrile). Add a base (e.g., 1.1 equivalents of potassium carbonate or cesium carbonate) and stir the mixture at room temperature for 1-2 hours.
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 equivalents) to the reaction mixture. If using a biphasic system, a phase transfer catalyst (e.g., 0.1 equivalents of tetrabutylammonium bromide) can be added at this stage.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Filter off the inorganic salts.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
References
Validation & Comparative
A Comparative Guide to Serine Derivatives in Boc-SPPS: The Established vs. The Hypothetical
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high peptide purity and yield. This guide provides a detailed comparison between the widely used Boc-D-Ser(Bzl)-OH and the hypothetical, non-standard Boc-D-Ser(Tos)-O-Bzl for Boc-based SPPS.
While Boc-D-Ser(Bzl)-OH is a commercially available and extensively validated reagent, this compound does not appear to be a standard, readily available derivative for peptide synthesis. This comparison, therefore, juxtaposes a proven methodology with a theoretical alternative, extrapolating the potential characteristics of the tosyl-protected serine based on the known chemistry of the tosyl group in other applications within peptide synthesis.
Performance and Property Comparison
The choice of a side-chain protecting group for serine is critical to prevent side reactions such as O-acylation, dehydration, and racemization during peptide synthesis. The benzyl (Bzl) ether is the most common protecting group for serine in Boc-SPPS, offering a good balance of stability and cleavability. The hypothetical use of a tosyl (Tos) group, a sulfonyl-based protection, presents a different set of potential advantages and disadvantages.
| Feature | Boc-D-Ser(Bzl)-OH | This compound (Hypothetical) |
| Chemical Structure | tert-Butoxycarbonyl-D-Serine with a Benzyl ether protecting the side-chain hydroxyl group. The C-terminus is a free carboxylic acid. | tert-Butoxycarbonyl-D-Serine with a Tosyl group protecting the side-chain hydroxyl group. The C-terminus is a Benzyl ester. |
| Availability | Commercially available from numerous suppliers. | Not a standard, commercially available reagent. Requires custom synthesis. |
| Coupling | Standard coupling protocols (e.g., with DCC/HOBt, HBTU) are well-established. | As a benzyl ester, it would need to be saponified to the free acid before it could be coupled in SPPS, or it could potentially be used in fragment condensation. Direct coupling of the ester is not a standard SPPS procedure. |
| Side-Chain Stability | Generally stable to the repetitive TFA treatments used for Boc group removal. | The Tosyl group is stable to TFA. |
| Potential Side Reactions | Low risk of racemization. Potential for β-elimination under basic conditions, although this is less of a concern in Boc-SPPS than in Fmoc-SPPS. | O-tosylated serine is known to be highly susceptible to β-elimination, especially under basic conditions, leading to dehydroalanine formation. This is a significant potential drawback. There is also a risk of racemization. |
| Final Cleavage | The Benzyl group is efficiently removed by strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1] | The Tosyl group is also cleaved by HF, but often requires longer reaction times or more stringent conditions, similar to its use on arginine.[2] |
Experimental Protocols
Below are representative protocols for the use of Boc-D-Ser(Bzl)-OH in Boc-SPPS and the hypothetical final cleavage of a peptide containing a tosyl-protected serine.
Standard Boc-SPPS Coupling Protocol for Boc-D-Ser(Bzl)-OH
This protocol outlines a typical manual coupling cycle on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1 hour.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash with DCM (3x).
-
-
Coupling:
-
Dissolve Boc-D-Ser(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), Isopropanol (2x), and DCM (3x).
-
Repeat the deprotection, neutralization, and coupling steps for the next amino acid in the sequence.
Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including a hypothetical tosyl-protected serine, using anhydrous HF.
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Preparation:
-
Dry the peptide-resin under vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add scavengers to the vessel. A common mixture for peptides containing Arg(Tos) is p-cresol and p-thiocresol.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours. Peptides containing Arg(Tos), and by extension a hypothetical Ser(Tos), may require the longer reaction time for complete deprotection.[2]
-
-
HF Removal:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide precipitate with cold diethyl ether multiple times to remove scavengers and cleavage by-products.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Logic
To better illustrate the processes discussed, the following diagrams created using Graphviz (DOT language) outline the general SPPS workflow and the chemical structures involved.
Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of Benzyl and hypothetical Tosyl protecting groups for Serine.
Conclusion
For routine Boc-SPPS, Boc-D-Ser(Bzl)-OH remains the clear and superior choice . It is a well-characterized, commercially available reagent with predictable performance and a vast body of literature supporting its use. The benzyl ether protecting group offers adequate stability during synthesis and is readily cleaved under standard final deprotection conditions.
The hypothetical This compound presents significant challenges that likely preclude its practical use in SPPS. The primary concern is the high propensity of O-tosylated serine to undergo β-elimination, which would lead to the irreversible formation of dehydroalanine and result in a heterogeneous and impure final peptide product. Furthermore, its non-standard nature, requiring custom synthesis and the additional complication of being a benzyl ester, makes it an impractical choice for SPPS.
Researchers and drug development professionals should continue to rely on the established and validated Boc-D-Ser(Bzl)-OH for the incorporation of D-serine in Boc-based solid-phase peptide synthesis to ensure the highest probability of success.
References
A Comparative Guide: Boc vs. Fmoc Strategy for D-Serine Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies in solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact the yield, purity, and integrity of the final peptide product. This is particularly true for the incorporation of non-proteinogenic amino acids like D-serine, which can be susceptible to racemization and other side reactions. This guide provides an objective comparison of the Boc and Fmoc strategies for D-serine incorporation, supported by an analysis of potential side reactions and general experimental considerations.
Executive Summary
The selection of either the Boc or Fmoc strategy for incorporating D-serine into a peptide sequence depends on several factors, including the desired reaction conditions, the nature of the other amino acids in the sequence, and the scale of the synthesis. The Boc strategy, characterized by its strong acid deprotection steps, offers robust protection but requires harsh cleavage conditions. In contrast, the Fmoc strategy employs milder, base-labile deprotection, which is generally favored for its compatibility with a wider range of sensitive functionalities, though it can present its own set of side reactions, particularly concerning serine residues.
While both urethane-based protecting groups are designed to minimize racemization during coupling, the overall process conditions of each strategy can influence the chiral purity of the final peptide. The choice, therefore, involves a trade-off between the aggressive nature of the Boc deprotection/cleavage and the potential for base-induced side reactions in the Fmoc protocol.
Head-to-Head Comparison: Boc vs. Fmoc for D-Serine Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA)[1] | Mild base (e.g., 20% piperidine in DMF)[2][3] |
| Side-Chain Protection (Serine) | Typically Benzyl (Bzl) ether | Typically tert-butyl (tBu) ether[2] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | Strong acid (e.g., TFA) |
| Potential for Racemization | Generally low due to urethane protection. | Generally low due to urethane protection, but base-catalyzed epimerization can be a concern with certain coupling reagents and conditions.[] |
| Key Side Reactions for Serine | Acid-catalyzed side reactions during cleavage. | Base-induced side reactions such as β-elimination and subsequent formation of dehydroalanine, especially if the serine hydroxyl group is not properly protected. |
| Compatibility | Less compatible with acid-sensitive functionalities in the peptide sequence.[] | More compatible with acid-labile groups and a wider range of modifications.[] |
Experimental Considerations and Potential Side Reactions
The incorporation of serine, including its D-enantiomer, requires careful consideration of potential side reactions that can impact the quality of the synthesized peptide.
Racemization
Both Boc and Fmoc are urethane-type protecting groups, which are known to effectively suppress the formation of oxazolone intermediates during coupling, thereby minimizing racemization.[] However, the choice of coupling reagents and the presence of tertiary amines in the reaction mixture can still influence the degree of epimerization.[6] For instance, the use of certain activating agents in combination with bases like diisopropylethylamine (DIPEA) has been shown to increase the risk of racemization for some amino acids.[6]
Side Reactions in Fmoc Strategy
The primary concern with using the Fmoc strategy for serine-containing peptides is the potential for base-induced side reactions. The repetitive exposure to piperidine during Fmoc deprotection can lead to:
-
β-elimination: Particularly if the hydroxyl group of serine is not adequately protected, the base can catalyze the elimination of the hydroxyl group to form a dehydroalanine residue. This is a significant side reaction that leads to a modified and potentially inactive peptide.
-
Aspartimide Formation: In sequences containing Asp-Ser, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate. This can subsequently lead to racemization and the formation of β-aspartyl peptides.[7]
Side Reactions in Boc Strategy
The main drawbacks of the Boc strategy are associated with the harsh acidic conditions required for deprotection and final cleavage.
-
Acid-catalyzed side reactions: The use of strong acids like TFA for Boc deprotection and HF for final cleavage can lead to the degradation of sensitive amino acids and the formation of byproducts.[1][4]
-
Safety and equipment: The handling of highly corrosive and toxic reagents like HF necessitates specialized laboratory equipment and stringent safety protocols.[8]
Experimental Protocols
Below are generalized experimental workflows for the incorporation of D-serine using both Boc and Fmoc strategies in solid-phase peptide synthesis.
Boc-D-Serine Incorporation Workflow
Protocol:
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in dichloromethane (DCM).
-
Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM.[9]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of 10% triethylamine (TEA) in DCM.[9]
-
Coupling: The protected D-serine, typically Boc-D-Ser(Bzl)-OH, is activated with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) and coupled to the free amine on the resin.[10]
-
Washing: The resin is thoroughly washed with DCM and isopropanol (IPA) to remove excess reagents and byproducts.[9]
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on D-serine) are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
Fmoc-D-Serine Incorporation Workflow
Protocol:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in dimethylformamide (DMF).
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[3]
-
Washing: The resin is washed extensively with DMF to remove piperidine and the dibenzofulvene byproduct.
-
Coupling: The protected D-serine, typically Fmoc-D-Ser(tBu)-OH, is activated with a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the free amine on the resin.[11]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA and scavengers.
Conclusion
The choice between the Boc and Fmoc strategies for D-serine incorporation is a nuanced one, with each method presenting distinct advantages and disadvantages. The Boc strategy, while robust, involves harsh acidic conditions and safety concerns associated with reagents like HF. The Fmoc strategy offers the advantage of milder deprotection conditions, making it more compatible with sensitive peptide sequences and a broader range of chemical modifications.[] However, researchers using the Fmoc strategy must be vigilant about potential base-induced side reactions, particularly β-elimination and aspartimide formation when serine and aspartic acid are present in the sequence.
For the synthesis of peptides containing D-serine, the Fmoc/tBu approach is often preferred in modern peptide synthesis due to its overall milder conditions and the availability of a wide array of compatible reagents and solid supports.[2] Nevertheless, for specific applications or sequences where the risks associated with the Fmoc strategy are heightened, the Boc strategy remains a viable and effective alternative. Careful optimization of coupling conditions, appropriate side-chain protection, and thorough purification are paramount to obtaining a high-quality D-serine-containing peptide, regardless of the chosen strategy.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 4. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Analytical Validation of Peptides Synthesized with Boc-D-Ser(Tos)-O-Bzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical validation of peptides synthesized using the Boc-D-Ser(Tos)-O-Bzl building block versus the more contemporary Fmoc-D-Ser(tBu)-OH approach. The choice of synthetic strategy significantly impacts the impurity profile and, consequently, the analytical methods required for validation. This document outlines the key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in making informed decisions for their peptide synthesis and validation workflows.
Executive Summary
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide therapeutic development. The two primary strategies, Boc/Bzl and Fmoc/tBu, differ in their protecting group chemistry, which dictates the conditions for synthesis and cleavage and ultimately influences the final purity of the peptide. The use of this compound, an older but still relevant building block, presents unique challenges and considerations in analytical validation compared to the milder Fmoc-based alternative. This guide will delve into these differences, providing a clear comparison of their performance based on key analytical metrics.
Comparison of Synthetic Strategies: Boc vs. Fmoc for D-Serine Incorporation
The selection of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision in SPPS. The table below summarizes the key differences between the two strategies, particularly concerning the incorporation of D-Serine.
| Feature | This compound Strategy | Fmoc-D-Ser(tBu)-OH Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[2][] |
| Side-Chain Protection | Tosyl (Tos) for Serine hydroxyl group | tert-Butyl (tBu) for Serine hydroxyl group[2] |
| Cleavage from Resin | Harsh, strong acid (e.g., anhydrous HF)[4] | Milder strong acid (e.g., high-percentage TFA)[1] |
| Orthogonality | Not fully orthogonal; both Boc and benzyl-based groups are acid-labile[5] | Fully orthogonal; Fmoc is base-labile, while tBu is acid-labile.[2][] |
| Common Side Reactions | Alkylation of sensitive residues (Trp, Met), aspartimide formation, β-elimination of Ser(Tos) to dehydroalanine.[6][7] | Diketopiperazine formation at the dipeptide stage, aspartimide formation (can be suppressed). |
| Purity & Yield | Generally lower crude purity due to harsh cleavage conditions, potentially impacting final yield after purification. | Typically higher crude purity and yield due to milder reaction conditions. A comparison of crude peptide purity can show a >15% increase with purified Fmoc-amino acids.[8] |
Analytical Validation Workflow
A robust analytical validation plan is essential to ensure the identity, purity, and quality of a synthetic peptide. The following workflow outlines the key analytical stages.
Key Analytical Techniques and Comparative Data
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of synthetic peptides.[9][10][11] The choice of synthesis strategy can significantly affect the impurity profile observed in the crude product.
Comparative HPLC Purity Data (Hypothetical Dipeptide: X-D-Ser-Y)
| Synthetic Strategy | Crude Purity (%) | Major Impurities |
| Boc-D-Ser(Tos)-OH | ~70-80% | Deletion sequences, incompletely deprotected peptides, products of β-elimination (dehydroalanine-containing peptide). |
| Fmoc-D-Ser(tBu)-OH | >85% | Deletion sequences, diketopiperazine (if Pro is adjacent), piperidyl adducts. |
Note: Purity can vary significantly based on the sequence, coupling efficiency, and purification success. A standard amino acid coupling cycle is expected to be >99% efficient. For a 20-amino acid peptide, this would result in an expected crude purity of >82%.[10]
Mass Spectrometry (MS) for Identity and Sequence Verification
Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and verifying its amino acid sequence through fragmentation analysis (MS/MS).[12]
Expected Mass Spectral Data
| Parameter | Boc-D-Ser(Tos)-Peptide | Fmoc-D-Ser(tBu)-Peptide (after cleavage) |
| Expected [M+H]+ | Calculated mass of the final peptide | Calculated mass of the final peptide |
| Characteristic Fragment Ions in MS/MS | Loss of the tosyl group (155 Da) from the precursor or fragment ions. The fragmentation pattern will be influenced by the position of the Ser(Tos) residue. | Loss of the t-Butyl group (56 Da) from the precursor or fragment ions. |
| Potential Impurities Detected by MS | - Dehydroalanine-containing peptide (+18 Da relative to Ala-containing peptide).- Alkylated peptides (e.g., +56 Da for t-butylation of Trp). | - Deletion sequences (mass difference corresponding to the missing amino acid).- Piperidyl adducts (+84 Da). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, confirming the correct covalent structure and stereochemistry of the synthesized peptide. While full 2D-NMR analysis is complex, 1D ¹H-NMR can provide characteristic signals for the protecting groups.
Characteristic ¹H-NMR Chemical Shifts (in CDCl₃, ppm)
| Group | This compound |
| Boc (t-butyl) | ~1.4 ppm (singlet, 9H) |
| Tosyl (aromatic) | ~7.3-7.8 ppm (two doublets, 4H) |
| Tosyl (methyl) | ~2.4 ppm (singlet, 3H) |
| Benzyl (aromatic) | ~7.3 ppm (multiplet, 5H) |
| Benzyl (CH₂) | ~4.5 ppm (singlet, 2H) |
Note: Chemical shifts can vary depending on the solvent and the surrounding amino acid residues.
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas to determine the relative purity of the main peptide product.
Protocol 2: LC-MS/MS for Identity and Sequence Verification
-
LC System: Use the same column and mobile phases as in the HPLC protocol, but replace TFA with 0.1% formic acid for better MS sensitivity.[9]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to the LC system.
-
MS Scan: Acquire full scan mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion of the target peptide for collision-induced dissociation (CID).
-
Data Analysis: Compare the observed molecular weight with the theoretical mass. Analyze the fragmentation pattern to confirm the amino acid sequence. Search for expected impurity masses.
Protocol 3: 1D ¹H-NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the protected peptide in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard 1D proton NMR spectrum.
-
Data Analysis: Identify the characteristic signals for the protecting groups and the amino acid residues. Compare the integration of the signals to the expected number of protons. For more detailed analysis, 2D-NMR experiments like COSY and TOCSY can be performed to establish proton-proton correlations.[13][14]
Potential Signaling Pathways and Experimental Workflows
The incorporation of D-amino acids, such as D-Serine, into peptides can significantly impact their biological activity and stability. For instance, D-Serine is a co-agonist of the NMDA receptor in the central nervous system. A synthetic peptide containing D-Serine could be designed to modulate NMDA receptor signaling. The analytical validation workflow ensures that the synthesized peptide is of the correct structure and purity to be used in such biological studies.
Conclusion
The analytical validation of peptides synthesized with this compound requires careful consideration of the potential side reactions associated with the harsher deprotection and cleavage conditions of the Boc/Bzl strategy. While this method can be effective, the resulting crude peptide is likely to have a more complex impurity profile compared to peptides synthesized using the milder Fmoc/tBu approach. A comprehensive analytical toolkit, including high-resolution RP-HPLC, mass spectrometry, and NMR, is essential for the complete characterization and quality control of these synthetic peptides. This guide provides a framework for comparing these synthetic strategies and implementing a robust analytical validation plan to ensure the safety and efficacy of peptide-based therapeutics.
References
- 1. hplc.eu [hplc.eu]
- 2. Bot Detection [iris-biotech.de]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. agilent.com [agilent.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 12. polypeptide.com [polypeptide.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. youtube.com [youtube.com]
Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of Boc-D-Ser(Tos)-O-Bzl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise characterization of protected amino acid derivatives is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Boc-D-Ser(Tos)-O-Bzl, a key building block. By presenting expected NMR data alongside that of structurally related compounds, this guide offers a valuable resource for the verification of this starting material and for in-process monitoring of peptide synthesis.
The incorporation of modified serine residues into peptides is a critical strategy in the development of novel therapeutics and biochemical probes. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amine, a tosyl (Tos) group on the side-chain hydroxyl, and a benzyl (Bzl) ester at the C-terminus, is essential for directing the chemical transformations during solid-phase or solution-phase peptide synthesis. Verifying the structure and purity of these fully protected monomers before their use is a critical quality control step, and NMR spectroscopy is the most powerful tool for this purpose.
Comparative Analysis of Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. For comparative purposes, data for similar compounds, Boc-D-Ser(Bzl)-OH and D-Serine benzyl ester, are included. The expected shifts for the target molecule are extrapolated from the data of these related structures and from established chemical shift ranges for the respective functional groups.
| Functional Group | This compound (Expected) | Boc-D-Ser(Bzl)-OH (Reference) | D-Serine Benzyl Ester (Reference) |
| ¹H NMR (δ, ppm) | |||
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~1.4 (s, 9H) | - |
| Ser α-CH | ~4.4-4.6 (m, 1H) | ~4.3 (m, 1H) | ~3.8 (t, 1H) |
| Ser β-CH₂ | ~4.2-4.4 (m, 2H) | ~3.6-3.8 (m, 2H) | ~3.9 (d, 2H) |
| NH | ~5.3 (d, 1H) | ~5.5 (d, 1H) | - (broad) |
| Benzyl Ester CH₂ | ~5.2 (s, 2H) | - | ~5.2 (s, 2H) |
| Benzyl Ester Ar-H | ~7.3-7.4 (m, 5H) | - | ~7.3-7.4 (m, 5H) |
| Tosyl Ar-H | ~7.8 (d, 2H), ~7.4 (d, 2H) | - | - |
| Tosyl CH₃ | ~2.4 (s, 3H) | - | - |
| ¹³C NMR (δ, ppm) | |||
| Boc C(CH₃)₃ | ~28.3 | ~28.5 | - |
| Boc C(CH₃)₃ | ~80.5 | ~80.0 | - |
| Boc C=O | ~155.5 | ~156.0 | - |
| Ser α-C | ~54-56 | ~55.0 | ~56.0 |
| Ser β-C | ~68-70 | ~70.0 | ~72.0 |
| Benzyl Ester CH₂ | ~67-68 | - | ~67.0 |
| Benzyl Ester Ar-C | ~128-136 | - | ~128-136 |
| C-terminal C=O | ~170-172 | ~173.0 | ~172.0 |
| Tosyl Ar-C | ~127-145 | - | - |
| Tosyl CH₃ | ~21.5 | - | - |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
A standardized protocol for the NMR characterization of this compound and related peptides is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the peptide or protected amino acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for protected amino acids due to its ability to dissolve many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended for Peptides):
-
For unambiguous assignment of protons and carbons in more complex peptides, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
-
Visualizing the Characterization Workflow
The logical flow of characterizing a protected amino acid like this compound using NMR is depicted in the following diagram.
Caption: Workflow for NMR characterization of protected amino acids.
This structured approach, combining high-resolution NMR data with robust experimental protocols, ensures the reliable characterization of this compound and its derivatives, thereby underpinning the successful synthesis of complex peptides for research and development.
A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Ser(Tos)
For Researchers, Scientists, and Drug Development Professionals
The introduction of D-amino acids into peptide sequences represents a critical strategy in modern drug design, offering a pathway to enhanced therapeutic potential. This guide provides a comprehensive comparison of the biological activity of peptides synthesized with D-Ser(Tos), a D-serine derivative with a tosyl-protected hydroxyl group. By examining its performance against peptides containing its natural L-serine counterpart and other D-amino acid analogs, we aim to provide researchers with the data and methodologies necessary to make informed decisions in their drug discovery and development endeavors. This analysis focuses on two well-established classes of therapeutic peptides where D-amino acid substitutions are prevalent: Gonadotropin-Releasing Hormone (GnRH) analogs and somatostatin analogs.
Comparative Analysis of Biological Activity
The incorporation of D-amino acids, such as D-Ser(Tos), into peptide structures profoundly influences their biological activity by enhancing proteolytic stability and altering receptor binding affinity. Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acid residues. This increased stability leads to a longer plasma half-life and sustained therapeutic effect.
While specific quantitative data for peptides containing D-Ser(Tos) is limited in publicly available literature, valuable insights can be drawn from studies on analogous peptides where the hydroxyl group of D-serine is protected by a tert-butyl group (D-Ser(tBu)), as seen in the GnRH agonist Buserelin. The bulky protecting groups on the D-serine side chain can influence receptor interaction and, consequently, the biological response.
Table 1: Comparison of Biological Properties of GnRH Analogs
| Analog | Key Amino Acid Substitution | Receptor Binding Affinity (Relative to GnRH) | In Vitro LH-releasing Potency (Relative to GnRH) | Proteolytic Stability |
| Native GnRH | L-Ser | 1 | 1 | Low |
| Buserelin | D-Ser(tBu) at position 6 | ~8-fold higher | ~20-170-fold higher[1] | High |
| Leuprolide | D-Leu at position 6 | ~4-8-fold higher | ~30-100-fold higher[2] | High |
| Triptorelin | D-Trp at position 6 | ~8-fold higher | ~13-21-fold higher for LH and FSH release respectively[3] | High |
Table 2: Comparison of Biological Properties of Somatostatin Analogs
| Analog | Key D-Amino Acid Substitution(s) | Primary Receptor Binding Affinity | Biological Effect | Plasma Half-life |
| Native Somatostatin | - | SSTR1-5 | Inhibition of GH, insulin, glucagon secretion | < 3 minutes |
| Octreotide | D-Phe, D-Trp | SSTR2 > SSTR5 | Potent inhibition of GH secretion | ~2 hours |
| Pasireotide | D-Trp | SSTR5, SSTR2, SSTR3, SSTR1 | Broad-spectrum inhibition of hormone secretion | ~12 hours |
Signaling Pathways and Experimental Workflows
The biological effects of these peptides are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades is crucial for elucidating their mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of peptide performance. Below are representative protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a solid-phase reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. Add an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of D-Ser(Tos), use Fmoc-D-Ser(Tos)-OH in the corresponding coupling step.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Radioligand Receptor Binding Assay (for GnRH Analogs)
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of a test peptide to the GnRH receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GnRH receptor (e.g., HEK293 cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin), and varying concentrations of the unlabeled test peptide (the competitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vitro Bioassay: LH Release from Pituitary Cells (for GnRH Analogs)
This protocol measures the ability of a GnRH analog to stimulate the release of luteinizing hormone (LH) from primary pituitary cells.
-
Cell Culture: Isolate and culture primary pituitary cells from rats.
-
Stimulation: Treat the cultured pituitary cells with varying concentrations of the GnRH analog or a control peptide for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
LH Measurement: Quantify the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the concentration of released LH against the concentration of the GnRH analog to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of proteases, for example, in human serum.
-
Peptide Incubation: Incubate the test peptide at a known concentration in human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the proteolytic degradation by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the serum proteins. Collect the supernatant containing the remaining peptide.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of the peptide under these conditions.
Conclusion
The incorporation of D-Ser(Tos) into peptide therapeutics offers a promising avenue for enhancing their stability and modulating their biological activity. While direct comparative data for D-Ser(Tos) is emerging, the analysis of structurally similar analogs like those containing D-Ser(tBu) provides strong evidence for the benefits of such modifications. The experimental protocols provided herein offer a framework for the systematic evaluation of novel peptide candidates, enabling researchers to rigorously assess their potential as next-generation therapeutics. The continued exploration of D-amino acid-containing peptides, including those with novel protecting groups like tosyl, will undoubtedly pave the way for the development of more potent and durable peptide-based drugs.
References
A Cost-Benefit Analysis of Protected Serine Derivatives in Peptide Synthesis: Boc-D-Ser(Tos)-O-Bzl vs. Fmoc-D-Ser(tBu)-OH
For researchers, scientists, and drug development professionals involved in peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that impacts synthesis efficiency, peptide purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of two commonly used protected D-serine derivatives: Boc-D-Ser(Tos)-O-Bzl, employed in Boc-based solid-phase peptide synthesis (SPPS), and its prevalent alternative, Fmoc-D-Ser(tBu)-OH, used in Fmoc-based SPPS.
This comparison will delve into the fundamental differences between the Boc and Fmoc chemical strategies, supported by a detailed examination of the cost, potential side reactions, and experimental considerations for each derivative. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to guide practical application.
At a Glance: Key Differences and Considerations
The choice between this compound and Fmoc-D-Ser(tBu)-OH is intrinsically linked to the overarching decision between Boc and Fmoc SPPS strategies. The Boc strategy relies on acid-labile protecting groups, requiring strong acidic conditions for the final cleavage step. In contrast, the Fmoc strategy employs a base-labile Nα-protecting group, offering milder overall synthesis conditions.
| Feature | This compound | Fmoc-D-Ser(tBu)-OH |
| Synthesis Strategy | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Potential Side Reactions | Acid-catalyzed side reactions, potential for benzyl group side reactions | Base-catalyzed side reactions (e.g., diketopiperazine formation, racemization) |
| Compatibility | Less suitable for acid-sensitive sequences | Generally preferred for complex and modified peptides |
Cost Comparison
The cost of protected amino acids is a significant factor in the overall budget of a peptide synthesis project. The following table provides an approximate price comparison for Boc-D-Ser(Bzl)-OH and Fmoc-D-Ser(tBu)-OH from various suppliers. Prices are subject to change and may vary based on purity and supplier.
| Compound | Supplier | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) | 100g Price (USD) |
| Boc-D-Ser(Bzl)-OH | Supplier A | ~$30 | ~$100 | ~$400 | ~$1200 |
| Supplier B | ~$25 | ~$90 | ~$350 | ~$1100 | |
| Fmoc-D-Ser(tBu)-OH | Supplier C | ~$28 | ~$95 | ~$335 | ~$1240 |
| Supplier D | ~$35 | ~$110 | ~$450 | ~$1500 |
Note: Prices are indicative and based on publicly available information from various chemical suppliers.
Performance and Experimental Considerations
Boc-D-Ser(Bzl)-OH in Boc-SPPS
Advantages:
-
Robust and Well-Established: The Boc/Bzl strategy is a classic and robust method for peptide synthesis.
-
Lower Risk of Diketopiperazine Formation: The acidic deprotection conditions can minimize the formation of diketopiperazines, a common side reaction at the dipeptide stage.
Disadvantages:
-
Harsh Cleavage Conditions: The final cleavage from the resin and removal of the benzyl protecting group requires strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). This limits its application for peptides containing sensitive modifications.
-
Potential for Side Reactions: The strong acidic conditions can lead to various side reactions, including t-butylation of tryptophan and methionine residues if not properly scavenged.
Fmoc-D-Ser(tBu)-OH in Fmoc-SPPS
Advantages:
-
Milder Conditions: The use of a base for Nα-deprotection and TFA for final cleavage makes the overall process milder and more compatible with a wider range of peptide modifications and complex sequences.
-
Orthogonality: The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side chains while the peptide remains attached to the resin.
Disadvantages:
-
Base-Induced Side Reactions: The use of piperidine for Fmoc deprotection can lead to side reactions such as diketopiperazine formation, especially with proline or other sterically unhindered amino acids at the C-terminus. Racemization of sensitive amino acids can also be a concern.
-
Aggregation: Peptide aggregation during synthesis can be more pronounced in Fmoc-SPPS, potentially leading to lower yields and purity.
Experimental Protocols
Below are generalized, side-by-side protocols for the incorporation of a D-serine residue using both Boc-D-Ser(Bzl)-OH and Fmoc-D-Ser(tBu)-OH in a manual solid-phase peptide synthesis.
| Step | Boc-SPPS with Boc-D-Ser(Bzl)-OH | Fmoc-SPPS with Fmoc-D-Ser(tBu)-OH |
| 1. Resin Swelling | Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes. | Swell the appropriate resin (e.g., Wang or Rink Amide resin) in Dimethylformamide (DMF) for 30-60 minutes. |
| 2. Nα-Deprotection | Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. | Treat the resin with 20% piperidine in DMF for 20 minutes. |
| 3. Washing | Wash the resin with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x). | Wash the resin with DMF (5x) and DCM (3x). |
| 4. Neutralization | Treat the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 5 minutes (x2). Wash with DCM (3x). | Not required. |
| 5. Coupling | Dissolve Boc-D-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours. | Dissolve Fmoc-D-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours. |
| 6. Washing | Wash the resin with DMF (3x) and DCM (3x). | Wash the resin with DMF (3x) and DCM (3x). |
| 7. Final Cleavage | Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C. | Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature. |
Visualizing the Synthesis Workflow
The following diagrams illustrate the core cyclical processes of Boc and Fmoc solid-phase peptide synthesis.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
A Comparative Guide to Alternative Methods for Introducing Modified D-Serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods for the introduction of D-serine and its modified forms into the central nervous system (CNS). It is intended to assist researchers and drug development professionals in selecting the most appropriate delivery strategy for their specific experimental needs. This document outlines various administration routes, presents comparative quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[1] Its therapeutic potential in neurological and psychiatric disorders has led to extensive research into effective methods for its delivery to the brain. However, the blood-brain barrier (BBB) presents a significant obstacle to the systemic delivery of D-serine and its analogs. This guide explores and compares various strategies to overcome this challenge, ranging from conventional systemic and local administration to innovative approaches involving modified D-serine prodrugs and advanced delivery systems.
Comparison of Delivery Methods
The selection of a delivery method for D-serine or its modified versions depends on several factors, including the desired target concentration, the temporal and spatial control required, and the experimental model. The following tables provide a comparative overview of the most common administration routes.
Table 1: Systemic Administration Methods
| Method | Typical Dosage (Rodents) | Bioavailability | Advantages | Disadvantages | Key Experimental Readouts |
| Oral Gavage (p.o.) | 30 - 1000 mg/kg[2] | High (approx. 94% in rats) | Non-invasive, suitable for chronic dosing. | First-pass metabolism, potential for off-target effects. | Plasma and brain D-serine levels (HPLC), behavioral changes. |
| Intraperitoneal (i.p.) | 300 - 1000 mg/kg[3] | High | Bypasses first-pass metabolism, rapid absorption. | Invasive, can cause local irritation, potential for off-target effects. | Plasma and brain D-serine levels (HPLC), behavioral changes. |
| Intravenous (i.v.) | 0.1 mmol/kg (rats) | 100% | Precise dose control, immediate systemic circulation. | Highly invasive, requires skilled personnel, short half-life. | Pharmacokinetic profiling (plasma concentration over time). |
Table 2: Local and Advanced Administration Methods
| Method | Typical Dosage/Concentration | Delivery Target | Advantages | Disadvantages | Key Experimental Readouts |
| Stereotaxic Injection | Varies (e.g., nL volumes of µM to mM solutions) | Specific brain nuclei | High spatial precision, bypasses the BBB. | Highly invasive, localized delivery only, potential for tissue damage. | Local D-serine concentration (microdialysis), electrophysiological recordings, localized behavioral effects. |
| Prodrugs | Dependent on specific prodrug | Systemic with targeted release in CNS | Potential for improved BBB penetration and targeted delivery. | Requires chemical modification, potential for incomplete conversion to active drug. | Brain-to-plasma concentration ratio, efficacy in animal models of CNS disorders. |
| Nanoparticle-based Delivery | Formulation-dependent | Potential for targeted CNS delivery | Can enhance BBB penetration and provide controlled release. | Complex formulation, potential for toxicity and immunogenicity. | Nanoparticle biodistribution, drug release kinetics, therapeutic efficacy. |
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the D-serine signaling pathway and common experimental workflows.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-Ser(Tos)-O-Bzl
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Ser(Tos)-O-Bzl, a protected amino acid derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures.
Hazard Profile:
| Hazard Classification | Description |
| Flammability | Flammable solid. |
| Acute Toxicity | Harmful if swallowed. |
| Irritation | Causes skin and serious eye irritation. |
Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | In case of insufficient ventilation, wear a dust mask or respirator. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical treatment or deprotection prior to disposal is not advised without specific institutional guidance and facilities.
Step 1: Segregation and Waste Accumulation
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: this compound
-
The hazard characteristics: Flammable Solid, Harmful, Irritant
-
The accumulation start date
-
The name of the principal investigator or lab supervisor
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and incompatible materials, particularly strong oxidizing agents.
Step 2: Storage
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.
-
Storage Volume: Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Professional Disposal: The EHS department will arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management contractor. The most common and environmentally responsible method for disposing of flammable organic solids is high-temperature incineration.
Experimental Protocols Cited
This guide is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for the disposal of this compound, as the recommended procedure is to transfer the waste to a professional disposal service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Personal protective equipment for handling Boc-D-Ser(Tos)-O-Bzl
Essential Safety and Handling Guide for Boc-D-Ser(Tos)-O-Bzl
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compounds, Boc-D-Ser(Bzl)-OH and N-Boc-D-serine benzyl ester. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[1] Glove selection should be based on a thorough hazard assessment.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned. |
| Respiratory Protection | N95 Dust Mask | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder form to avoid inhalation. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact : Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation : Move to fresh air. If you feel unwell, call a poison center or physician.
-
Ingestion : If swallowed, seek immediate medical attention.[3]
-
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of in accordance with local, state, and federal regulations. This may involve collection in a designated, labeled waste container for chemical waste.
-
Contaminated PPE : Used gloves and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.
-
Empty Containers : Do not reuse empty containers. Dispose of them as chemical waste.
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for the related compound, N-Boc-D-serine benzyl ester.
| Property | Value |
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol [3] |
| Melting Point | 66-70°C[3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[3] |
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
